CGP 28014
Description
Properties
CAS No. |
111757-17-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |
InChI Key |
MEYPAYJYAZKERR-JLHYYAGUSA-N |
Isomeric SMILES |
CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |
Canonical SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CGP 28014
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Catechol-O-Methyltransferase (COMT) Inhibition
CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, functions as a specific inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound effectively modulates the levels of these neurotransmitters and their metabolites in both the central and peripheral nervous systems.
The primary consequence of COMT inhibition by this compound is a shift in the metabolic pathway of dopamine. Specifically, it leads to a reduction in the formation of homovanillic acid (HVA) and 3-O-methyldopa (3-OMD), which are direct products of COMT activity on dopamine and its precursor L-DOPA, respectively. Concurrently, there is an observed increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a product of monoamine oxidase (MAO) activity on dopamine.[1][2] This alteration of dopamine metabolism underlies the therapeutic potential of this compound, particularly in conditions like Parkinson's disease where dopamine regulation is impaired.
While this compound demonstrates potent activity in vivo, it has been described as a weak inhibitor of COMT in vitro.[1] This suggests that the compound may be a prodrug, converted to a more active form within the body, although the exact mechanism of this activation is not fully elucidated.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on COMT activity and dopamine metabolism based on available preclinical and clinical data.
Table 1: In Vivo Efficacy of this compound on Dopamine Metabolites in Rats
| Parameter | Dose of this compound | Percentage Change | Tissue/Sample Type | Reference |
| Homovanillic Acid (HVA) | 30 mg/kg, i.p. | ↓ 71% | Striatal Dialysate | [2] |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 30 mg/kg, i.p. | ↑ 49% | Striatal Dialysate | [2] |
| Dopamine | 30 mg/kg, i.p. | ↑ 41% | Striatal Dialysate | [2] |
| 3-O-Methyldopa (3-OMD) | Not Specified | ↓ ~50% | Plasma |
Table 2: In Vivo Efficacy of this compound in Humans
| Parameter | Dose of this compound A | Percentage Change | Tissue/Sample Type | Reference |
| 3-O-Methyldopa (3-OMD) | 200-600 mg, p.o. | ↓ 67% | Plasma |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds like this compound on COMT.
a. Materials and Reagents:
-
Recombinant human COMT enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor
-
Catechol substrate (e.g., epinephrine, L-DOPA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2) - a cofactor for COMT
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with electrochemical or fluorescence detection
b. Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and the catechol substrate.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Analyze the samples using HPLC to quantify the amount of the methylated product formed.
-
Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of this compound on Striatal Dopamine Metabolism in Rats
This protocol outlines the methodology for evaluating the in vivo effects of this compound on dopamine metabolism in the rat striatum using microdialysis and HPLC-ECD.
a. Animal Preparation and Surgery:
-
Acclimate male Wistar or Sprague-Dawley rats to the housing conditions for at least one week.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow the animals to recover from surgery for at least 24-48 hours.
b. Microdialysis and Sample Collection:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Store the collected samples at -80°C until analysis.
c. HPLC-ECD Analysis of Dopamine and Metabolites:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a phosphate or citrate buffer with an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol or acetonitrile).
-
Set the electrochemical detector to an appropriate potential to oxidize dopamine, DOPAC, and HVA.
-
Identify and quantify the analytes by comparing their retention times and peak areas to those of external standards.
-
Express the results as a percentage of the baseline levels for each animal.
References
CGP 28014: A Technical Overview of a Centrally Acting COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a notable inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] Unlike many other COMT inhibitors that primarily act in the periphery, this compound demonstrates significant activity within the central nervous system.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. A key feature of this compound is its potent in vivo activity, which contrasts with its weak in vitro performance, suggesting it may function as a prodrug.[1] This document consolidates available data to serve as a valuable resource for researchers in neuropharmacology and drug development.
Introduction to COMT Inhibition and this compound
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[4][5] By catalyzing the transfer of a methyl group to a catechol substrate, COMT plays a pivotal role in the termination of catecholaminergic signaling. Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can enhance the bioavailability and prolong the action of levodopa, a dopamine precursor.[6][7]
This compound emerged as a specific COMT inhibitor with a distinct pharmacological profile.[8] It effectively inhibits COMT in vivo, leading to measurable changes in the levels of dopamine metabolites.[1][2] This guide will delve into the technical details of this compound, presenting available data in a structured format and visualizing key pathways and experimental workflows.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of COMT. However, a notable characteristic of this compound is its significantly greater potency in vivo compared to its activity in in vitro assays.[1] This has led to the hypothesis that this compound is a prodrug, which is metabolized into a more active form within the body.[1] The exact active metabolite has not been definitively identified in the available literature.
In vivo studies have consistently demonstrated the effects of COMT inhibition by this compound. Administration of the compound leads to a significant reduction in the levels of homovanillic acid (HVA), the major O-methylated metabolite of dopamine, and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), the primary deaminated metabolite of dopamine.[1][2] Furthermore, in human subjects, administration of this compound resulted in a marked decrease in 3-O-methyldopa (3-OMD), the O-methylated product of levodopa, confirming its COMT inhibitory action.[6]
Signaling Pathway of Dopamine Metabolism and COMT Inhibition
The following diagram illustrates the metabolic pathway of dopamine and the point of intervention for COMT inhibitors like this compound.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific in vitro potency data such as IC50 or Ki values for this compound. The consistent reporting of its weak in vitro activity suggests that such data may not have been a primary focus of published research, which instead centered on its in vivo effects. However, in vivo studies have provided quantitative measures of its pharmacological activity.
Table 1: In Vivo Effects of this compound on Catecholamine Metabolites
| Species | Treatment | Dose | Analyte | Tissue/Fluid | % Change from Control/Baseline | Reference |
| Rat | This compound | 30 mg/kg i.p. | HVA | Striatum | ↓ 71% | [3] |
| Rat | This compound | 30 mg/kg i.p. | DOPAC | Striatum | ↑ 49% | [3] |
| Human | This compound A | 200-600 mg p.o. | 3-OMD | Plasma | ↓ 67% | [6] |
| Human | This compound | N/A | Isoquinolines | Urine | Significantly Increased | [8] |
Table 2: Comparative Data for COMT Inhibitors
| Compound | IC50 (nM) | Primary Site of Action | Reference |
| This compound | Weak in vitro activity (specific value not reported) | Central | [1][3] |
| Entacapone | 151 | Peripheral | [9] |
| Tolcapone | 773 | Central and Peripheral | [9] |
| Tropolone | Equipotent to this compound in vivo (specific value not reported) | Central and Peripheral | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for studies specifically using this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines the general procedures used to assess COMT inhibition.
In Vivo Microdialysis for Dopamine Metabolite Analysis
This protocol is a generalized representation of the methodology used to assess the effects of this compound on dopamine metabolism in the rat striatum.[3]
Methodology Outline:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame for the precise implantation of a microdialysis probe into the striatum.
-
Probe Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline levels of dopamine, DOPAC, and HVA.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Sampling: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter and metabolite levels over time.
-
Analysis: The collected dialysates are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of dopamine and its metabolites.
Human Levodopa Test for COMT Inhibition Assessment
This protocol is a generalized representation of the levodopa test used in human subjects to evaluate the efficacy of this compound.[6]
Methodology Outline:
-
Subject Enrollment: Healthy human volunteers are recruited for the study.
-
Baseline Measurement: A baseline blood sample is drawn to determine initial plasma levels of relevant analytes.
-
Drug Administration: Subjects are administered a single oral dose of this compound A.
-
Levodopa Challenge: After a specified time, a standard dose of levodopa is administered.
-
Blood Sampling: Blood samples are collected at various time points post-levodopa administration.
-
Plasma Analysis: Plasma is separated and analyzed by HPLC to measure the concentrations of levodopa, 3-O-methyldopa (3OMD), DOPAC, and HVA.
-
Data Analysis: The effect of this compound on the pharmacokinetic profile of levodopa and the formation of its metabolites is assessed.
Summary and Future Directions
This compound is a potent, centrally acting COMT inhibitor with a unique pharmacological profile suggestive of a prodrug mechanism. Its ability to modulate dopamine metabolism in the central nervous system has been demonstrated in both preclinical and clinical settings. The lack of specific in vitro potency data and the unconfirmed identity of its active metabolite represent significant gaps in the current understanding of this compound.
Future research should focus on:
-
Identifying the active metabolite(s) of this compound: This is crucial for a complete understanding of its mechanism of action and for potential further development.
-
Determining the in vitro potency of the active metabolite(s): Obtaining IC50 and Ki values for the active form would allow for a more direct comparison with other COMT inhibitors.
-
Elucidating the full pharmacokinetic and pharmacodynamic profile: More detailed studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
A deeper understanding of these aspects will be essential for fully evaluating the therapeutic potential of this compound and for the design of next-generation, centrally acting COMT inhibitors.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of two new inhibitors ... preview & related info | Mendeley [mendeley.com]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The catechol-O-methyltransferase (COMT) inhibitor entacapone enhances the pharmacokinetic and clinical response to Sinemet CR in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 28014: A Technical Guide to a Non-Catechol COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a notable non-catechol inhibitor of catechol-O-methyltransferase (COMT).[1][2][3] Developed as a potential therapeutic agent for Parkinson's disease, its primary mechanism of action involves the modulation of dopamine metabolism.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.
Discovery and History
While the precise date of discovery is not detailed in the available literature, research published in the early 1990s identifies this compound as a novel compound investigated for its properties as a COMT inhibitor.[1][2][3][5] The nomenclature "CGP" suggests its origin from the research laboratories of Ciba-Geigy (now Novartis). The methanesulfonate salt of the compound is referred to as this compound A.[1][5]
Mechanism of Action: COMT Inhibition
This compound is a potent and specific in vivo inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines, including dopamine.[1][2] Unlike many COMT inhibitors, this compound possesses a non-catechol structure.[1]
Its primary effects on dopamine metabolism are characterized by a significant reduction in the levels of homovanillic acid (HVA), a major dopamine metabolite, and an increase in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum of rats.[1][4] Interestingly, this compound exhibits weak activity as a COMT inhibitor in in vitro assays, which has led to the hypothesis that it may function as a prodrug.[1] However, studies have shown that its conversion to an active metabolite is not dependent on oxidative metabolism in the liver.[1]
A key indicator of its COMT inhibitory activity is its ability to reduce the formation of 3-O-methyldopa (3-OMD) from exogenously administered L-DOPA.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effect of this compound on 3-O-Methyldopa (3OMD) Levels
| Species | Dosage | Route of Administration | Effect on 3OMD | Reference |
| Human | 200-600 mg (this compound A) | Oral | 67% decrease in plasma | [5] |
| Rat | Not specified | Not specified | ~50% decrease in plasma | [2] |
Key Experimental Protocols
In Vivo Assessment of COMT Inhibition in Rats
Objective: To determine the effect of this compound on dopamine metabolism in the rat striatum.
Methodology:
-
Animal Model: Male rats are used for the study.
-
Drug Administration: this compound is administered either intraperitoneally or orally.
-
Microdialysis: A microdialysis probe is stereotaxically implanted into the striatum of anesthetized rats. The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
L-DOPA/Carbidopa Co-administration: In some protocols, rats are co-administered with L-DOPA and a peripheral decarboxylase inhibitor like carbidopa to assess the impact of this compound on L-DOPA metabolism.[6]
-
Neurochemical Analysis: The concentrations of dopamine, HVA, DOPAC, and 3-OMD in the dialysates are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in the levels of dopamine metabolites over time are analyzed to determine the extent and duration of COMT inhibition.
Levodopa Test for COMT Inhibition in Humans
Objective: To assess the inhibitory effect of this compound on COMT activity in healthy human subjects.
Methodology:
-
Subject Population: Healthy volunteers are recruited for the study.
-
Pre-treatment: Subjects are pre-treated with a single oral dose of this compound A (e.g., 200-600 mg).[5]
-
Levodopa Administration: After a specified time following this compound A administration, subjects are given a standard oral dose of levodopa.
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after levodopa administration.
-
Plasma Analysis: Plasma concentrations of L-DOPA, 3-OMD, DOPAC, and HVA are measured using validated analytical methods such as HPLC.[5]
-
Urinary Analysis: In some protocols, urine is collected over a 24-hour period to measure the excretion of isoquinolines as an additional marker of COMT inhibition.[2]
-
Pharmacokinetic and Pharmacodynamic Analysis: The area under the curve (AUC) for 3-OMD is calculated and compared between the pre-treated and control (unmedicated) states to quantify the percentage of COMT inhibition.[5]
Visualizing Pathways and Workflows
Dopamine Metabolism and the Role of COMT
Caption: Dopamine metabolism pathway and points of inhibition by this compound.
Experimental Workflow for Human Levodopa Test
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two new inhibitors ... preview & related info | Mendeley [mendeley.com]
The COMT Inhibitor CGP 28014: An In-Depth Analysis of its Effects on Dopamine Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CGP 28014 is a potent and specific inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound modulates the dopaminergic system, leading to significant alterations in the levels of dopamine and its key metabolites. This technical guide provides a comprehensive overview of the effects of this compound on dopamine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental procedures. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for dopamine-related neurological and psychiatric disorders.
Core Mechanism of Action: COMT Inhibition
This compound exerts its primary effect by inhibiting the enzyme Catechol-O-methyltransferase. COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on catechol-containing compounds, including dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). This methylation process is a key step in the degradation pathway of these neurochemicals.
By blocking COMT activity, this compound prevents the conversion of DOPAC to homovanillic acid (HVA) and the conversion of dopamine to 3-methoxytyramine (3-MT). This leads to a characteristic shift in the metabolic profile of dopamine in the brain, which can be quantified to assess the efficacy and potency of the inhibitor.
Quantitative Effects on Dopamine and its Metabolites
The administration of this compound leads to predictable and measurable changes in the concentrations of dopamine and its metabolites in the brain, particularly in the striatum, a region with high dopaminergic innervation.
In Vivo Studies in Rats
Intraperitoneal (i.p.) administration of this compound to saline-treated rats has been shown to significantly alter the extracellular levels of dopamine and its metabolites in the striatum. A study utilizing in vivo microdialysis demonstrated the following maximal effects after a 30 mg/kg i.p. dose[1]:
| Analyte | Maximal Change from Baseline |
| Dopamine (DA) | ▲ 41% increase |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | ▲ 49% increase |
| Homovanillic acid (HVA) | ▼ 71% decrease |
These findings are consistent with the mechanism of COMT inhibition, where the immediate precursor to HVA (DOPAC) accumulates, and the end-product (HVA) is depleted. The modest increase in dopamine may be a secondary effect of the altered metabolic pathway.
Human Clinical Studies
In human subjects, the effect of this compound has been assessed using the levodopa (L-DOPA) test. Following oral administration of this compound at doses ranging from 200-600 mg, a significant, non-dose-related decrease in the formation of 3-O-methyldopa (3OMD), a direct product of L-DOPA methylation by COMT, was observed. This study reported a 67% decrease in plasma 3OMD levels, providing clear evidence of COMT inhibition in humans. Furthermore, an increase in plasma DOPAC was also noted, corroborating the findings from preclinical studies[2].
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's effects on dopamine metabolism. These should be adapted and optimized for specific experimental conditions.
In Vivo Microdialysis in Rat Striatum
Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4mm membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 1-2 hours) to establish stable baseline levels of dopamine, DOPAC, and HVA.
-
Drug Administration: Administer this compound via the desired route (e.g., 30 mg/kg, i.p.).
-
Post-treatment Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.
HPLC-ECD Analysis of Dopamine and Metabolites
Objective: To separate and quantify dopamine, DOPAC, and HVA in brain tissue homogenates or microdialysates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical Detector (ECD) with a glassy carbon working electrode
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium acetate, methanol, and an ion-pairing agent)
-
Standards for dopamine, DOPAC, and HVA
-
Perchloric acid (for tissue homogenization and protein precipitation)
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize brain tissue samples in a cold solution of perchloric acid. Centrifuge to pellet proteins. Collect the supernatant.
-
Microdialysate: Samples can often be directly injected or may require the addition of a small amount of acid to stabilize the catecholamines.
-
-
Chromatographic Separation: Inject the prepared sample onto the C18 column. The mobile phase is pumped through the column at a constant flow rate, separating the analytes based on their physicochemical properties.
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through the electrochemical detector. A specific potential is applied to the working electrode, causing the electroactive compounds (dopamine, DOPAC, HVA) to oxidize, generating a current that is proportional to their concentration.
-
Quantification: Compare the peak areas of the analytes in the samples to the peak areas of known concentrations of standards to determine the concentrations of dopamine, DOPAC, and HVA in the original sample.
Conclusion
This compound is a well-characterized COMT inhibitor that produces a distinct and quantifiable signature on dopamine metabolism. Its ability to decrease HVA while increasing DOPAC levels serves as a reliable marker of its target engagement in both preclinical and clinical settings. The experimental protocols and data presented in this guide provide a foundational understanding for researchers aiming to investigate the therapeutic potential of COMT inhibition in disorders characterized by dysregulated dopamine signaling. The provided visualizations offer a clear framework for understanding the mechanism of action and experimental approaches used to study compounds like this compound. Further research may explore the downstream functional consequences of these metabolic shifts on neuronal activity and behavior.
References
- 1. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Role of CGP 3466B: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the neuroprotective agent CGP 3466B, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications in neurodegenerative diseases.
Executive Summary
CGP 3466B is a propargylamine derivative, structurally related to the monoamine oxidase inhibitor R-(-)-deprenyl, but devoid of its MAO-inhibiting activity. Extensive preclinical research has demonstrated its potent anti-apoptotic and neuroprotective effects across a range of in vitro and in vivo models of neurodegeneration, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). The primary mechanism of action of CGP 3466B is through its interaction with the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), preventing its nuclear translocation and subsequent role in apoptotic cell death. This whitepaper will detail the core mechanisms, summarize the key experimental findings, and provide an overview of the methodologies used to evaluate the neuroprotective efficacy of CGP 3466B.
Mechanism of Action: Inhibition of the GAPDH-Mediated Apoptotic Cascade
The neuroprotective effects of CGP 3466B are primarily attributed to its ability to interfere with a key step in the neuronal apoptotic pathway mediated by GAPDH.[1][2] Under conditions of cellular stress, such as exposure to neurotoxins or oxidative stress, nitric oxide (NO) can S-nitrosylate GAPDH.[2][3] This modification alters the conformation of GAPDH, enabling it to bind to the E3 ubiquitin ligase Siah1.[2][3] The GAPDH-Siah1 complex then translocates to the nucleus, where it participates in the activation of p300/CBP and subsequent p53-mediated transcription of pro-apoptotic genes, leading to cell death.[3]
CGP 3466B has been shown to bind to GAPDH, preventing its S-nitrosylation and the subsequent interaction with Siah1.[2] By inhibiting the nuclear translocation of GAPDH, CGP 3466B effectively blocks this apoptotic cascade, thereby protecting neurons from cell death.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for CGP 3466B-mediated neuroprotection.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of CGP 3466B has been quantified in various preclinical models. The following tables summarize key findings.
In Vitro Neuroprotection
| Cell Type | Neurotoxin/Stress | CGP 3466B Concentration | Outcome Measure | Result | Citation |
| Rat embryonic mesencephalic dopaminergic neurons | MPP+ | 10-11 M - 10-7 M | Dopamine uptake, TH activity, TH+ cell counts | Protection from cell death | [4] |
| Partially differentiated PC12 cells | Trophic withdrawal | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |
| Cerebellar granule cells | Cytosine arabinoside | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |
| PAJU human neuroblastoma cells | Rotenone | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |
| Cultured fetal dopaminergic neurons | N/A (culture conditions) | 10-8 M | TH-immunoreactive neuron survival | Two-fold increase in surviving neurons | [5] |
| Cultured fetal dopaminergic neurons | N/A (culture conditions) | 10-8 M | Lactate dehydrogenase activity | Decreased activity (indicating less cell death) | [5] |
In Vivo Neuroprotection in Animal Models
| Animal Model | Neurotoxin/Disease Model | CGP 3466B Dosage | Outcome Measure | Result | Citation |
| pmn/pmn mice (ALS model) | Progressive motor neuronopathy | 10 - 100 nmol/kg (orally) | Lifespan | 57% increase | [6] |
| pmn/pmn mice (ALS model) | Progressive motor neuronopathy | 100 nmol/kg (orally) | Body weight | 20% average increase | [6] |
| MPTP-treated mice (Parkinson's model) | MPTP (2x30 mg/kg s.c.) | 0.014 mg/kg and 0.14 mg/kg (p.o.) | Tyrosine hydroxylase-positive cells in substantia nigra | Partial prevention of cell loss | [4] |
| 6-OHDA-lesioned rats (Parkinson's model) | 6-OHDA intrastriatal injections | 0.014 mg/kg (i.p.) | Skilled paw use (staircase test) | Significant improvement in motor performance | [4] |
| MPTP-treated rhesus monkeys (Parkinson's model) | MPTP (intracarotid infusion) | 0.014 mg/kg (s.c.) | Parkinson rating scale | Nearly complete prevention of increased parkinsonian symptoms | [7] |
| Rat pups with axotomy | Facial motor neuron axotomy | 0.0003 - 0.1 mg/kg | Facial motor neuron cell body survival | Rescue of motor neurons | [1] |
| Rats with transient ischemia/hypoxia | Ischemia/hypoxia | 0.0003 - 0.1 mg/kg | Hippocampal CA1 neuron survival | Rescue of hippocampal neurons | [1] |
| MOG35-55 EAE mice (MS model) | Experimental Autoimmune Encephalomyelitis | 4 mg/kg (i.p.) | Clinical score of EAE severity | Significant attenuation of disease severity | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in this whitepaper.
In Vitro Neuroprotection Assay in Dopaminergic Neurons
-
Cell Culture: Primary cultures of rat embryonic (E14) ventral mesencephalon are established.
-
Treatment: Cultures are treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to induce dopaminergic cell death.
-
Intervention: CGP 3466B is added to the culture medium at various concentrations (e.g., 10-11 M to 10-7 M).
-
Assessment:
-
Dopamine Uptake Assay: The functionality of surviving dopaminergic neurons is assessed by measuring the uptake of radiolabeled dopamine.
-
Tyrosine Hydroxylase (TH) Activity: The activity of TH, the rate-limiting enzyme in dopamine synthesis, is measured as an indicator of dopaminergic neuron health.
-
Immunocytochemistry: Cells are fixed and stained with an antibody against TH. The number of TH-positive neurons is counted to quantify cell survival.
-
-
Reference: [4]
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. A typical dosing regimen is 2 injections of 30 mg/kg s.c. at a 72-hour interval.
-
Intervention: CGP 3466B is administered orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 0.014 mg/kg and 0.14 mg/kg p.o.) twice daily for a specified period (e.g., 18 days).
-
Assessment:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra. The number of TH-positive cells is quantified to assess neuronal loss.
-
-
Reference: [4]
Behavioral Assessment in the 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Rats receive unilateral intrastriatal injections of 6-hydroxydopamine (6-OHDA) to create a lesion in the nigrostriatal pathway, leading to motor deficits on the contralateral side.
-
Intervention: CGP 3466B is administered intraperitoneally (i.p.) at a specific dose (e.g., 0.014 mg/kg) twice daily for a defined duration (e.g., 3 weeks).
-
Assessment (Staircase Test):
-
The staircase test is used to assess skilled paw reaching and grasping.
-
Rats are placed in a box with a central platform and a staircase on either side, with food pellets placed on the steps.
-
The number of pellets retrieved and eaten from each side is recorded over a set period.
-
Improved performance on the contralateral (impaired) side indicates a therapeutic effect.
-
-
Reference: [4]
GAPDH Binding and Nuclear Translocation Assays
-
GAPDH S-nitrosylation Assay:
-
Cell lysates are treated with a nitric oxide donor to induce S-nitrosylation of GAPDH.
-
The presence of S-nitrosylated GAPDH is detected using specific antibodies or biochemical assays.
-
The inhibitory effect of CGP 3466B is assessed by pre-incubating the lysates with the compound.
-
-
Co-immunoprecipitation of GAPDH and Siah1:
-
Cell lysates are incubated with an antibody against either GAPDH or Siah1.
-
The immunoprecipitated complex is then analyzed by western blotting for the presence of the other protein to confirm their interaction.
-
The effect of CGP 3466B on this interaction is evaluated.
-
-
Nuclear Fractionation and Western Blotting:
-
Cells are fractionated to separate the cytoplasm and the nucleus.
-
The amount of GAPDH in each fraction is determined by western blotting to assess its nuclear translocation.
-
The effect of CGP 3466B on the nuclear accumulation of GAPDH is quantified.
-
-
Reference: [2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the neuroprotective effects of CGP 3466B and the logical relationship between its mechanism and observed outcomes.
Conclusion and Future Directions
CGP 3466B has demonstrated significant neuroprotective potential in a wide array of preclinical models of neurodegenerative diseases. Its well-defined mechanism of action, centered on the inhibition of the GAPDH-mediated apoptotic pathway, makes it a compelling candidate for further investigation. While preclinical data are robust, the translation of these findings to the clinical setting remains a critical next step. Future research should focus on optimizing dosing regimens, exploring long-term safety and efficacy, and identifying specific patient populations that may benefit most from this therapeutic approach. The development of biomarkers to track the engagement of the GAPDH target in humans will be crucial for the successful clinical development of CGP 3466B and related compounds.
References
- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide-GAPDH transcriptional signaling mediates behavioral actions of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP 3466 protects dopaminergic neurons in lesion models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 3466 increases survival of cultured fetal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of CGP 3466B in the best in vivo model of Parkinson's disease, the bilaterally MPTP-treated rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis [frontiersin.org]
- 9. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CGP 28014: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies involving CGP 28014, a selective, non-catechol inhibitor of catechol-O-methyltransferase (COMT). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience research.
Core Mechanism of Action
This compound exerts its pharmacological effects through the specific inhibition of catechol-O-methyltransferase (COMT), a key enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound modulates the metabolic pathway of dopamine, leading to a decrease in the formation of homovanillic acid (HVA) and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. This mechanism of action suggests potential therapeutic applications in conditions characterized by dopaminergic dysregulation, such as Parkinson's disease.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on dopamine metabolism.
Table 1: Effect of this compound on Striatal Dopamine Metabolites in Rats
| Compound | Dose (mg/kg, i.p.) | Treatment Condition | Dopamine (DA) Efflux (% Increase) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) Efflux (% Increase) | Homovanillic Acid (HVA) Efflux (% Decrease) | Reference |
| This compound | 30 | Saline | 41% | 49% | 71% | [1][2] |
| This compound | 30 | L-dopa/carbidopa | Not significant | 159% (not significant) | Initial decrease, long-lasting | [1][2] |
Table 2: Effect of this compound A on Plasma 3-O-Methyldopa (3OMD) in Humans
| Compound | Dose (mg, p.o.) | Analyte | % Decrease | Reference |
| This compound A | 200-600 | 3-O-Methyldopa (3OMD) | 67% |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies of this compound.
In Vivo Microdialysis in Rats
This protocol is based on studies investigating the effects of this compound on striatal dopamine metabolism.
-
Animals: Male Wistar rats were used in these studies.
-
Surgery: Animals were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the striatum for the subsequent insertion of a microdialysis probe.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. Dialysate samples were collected at regular intervals for the analysis of dopamine and its metabolites.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg. In some experiments, animals were co-treated with L-dopa and carbidopa.
-
Analytical Method: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizations
The following diagrams illustrate the signaling pathway of dopamine metabolism and a generalized workflow for the in vivo microdialysis experiments.
References
CGP 28014: A Technical Guide on its Modulation of Dopamine Metabolites HVA and DOPAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28014 is a non-catechol inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound alters the metabolic pathway of dopamine, leading to measurable changes in the levels of its key metabolites: Homovanillic acid (HVA) and 3,4-Dihydroxyphenylacetic acid (DOPAC). This technical guide provides a comprehensive overview of the effects of this compound on HVA and DOPAC levels, supported by available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Modulation of Dopamine Metabolism
Dopamine is primarily metabolized through two enzymatic pathways: monoamine oxidase (MAO) and COMT. MAO converts dopamine to DOPAC, which can then be further metabolized by COMT to HVA. Alternatively, COMT can convert dopamine to 3-methoxytyramine (3-MT), which is then converted to HVA by MAO.
This compound, as a COMT inhibitor, blocks the conversion of DOPAC to HVA and the conversion of dopamine to 3-MT. This inhibition leads to a characteristic neurochemical signature: a decrease in the concentration of the downstream metabolite HVA and an accumulation of the upstream metabolite DOPAC.
Investigating the Therapeutic Potential of CGP 28014: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28014 has been identified as a potent and specific in vivo inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamine neurotransmitters. This technical guide synthesizes the available preclinical and clinical data to explore the therapeutic potential of this compound, with a primary focus on its mechanism of action, pharmacokinetic profile, and its effects on dopamine metabolism. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics for neurological disorders, particularly Parkinson's disease.
Core Mechanism of Action
This compound functions as an inhibitor of catechol-O-methyltransferase (COMT). COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group of catechol compounds. This process, known as O-methylation, is a major pathway for the inactivation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound prevents the degradation of these neurotransmitters, thereby increasing their bioavailability in the synaptic cleft.
A noteworthy characteristic of this compound is its apparent prodrug nature. While it demonstrates significant in vivo activity, it is reported to be only weakly active as a COMT inhibitor in vitro[1]. This suggests that this compound is metabolized in the body to an active form. However, studies have indicated that this conversion is not mediated by oxidative metabolism in the liver[1].
Effects on Dopamine Metabolism
The primary therapeutic potential of this compound lies in its ability to modulate dopamine metabolism. In the central nervous system, COMT is responsible for the conversion of dopamine's primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA). Additionally, COMT can directly methylate dopamine to form 3-methoxytyramine.
By inhibiting COMT, this compound is expected to:
-
Increase DOPAC levels: As the degradation of DOPAC to HVA is blocked.
-
Decrease HVA levels: Due to the inhibition of DOPAC methylation.
-
Increase the overall bioavailability of dopamine in the synapse.
These effects have been demonstrated in preclinical studies in rats, where administration of this compound led to a reduction in striatal HVA levels and an increase in DOPAC levels[1][2].
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Effect | Dose/Route | Species | Reference |
| Plasma 3-O-methyldopa (3OMD) | ~50% decrease | Not specified | Rat | [3] |
| Striatal 3-O-methyldopa (3OMD) | Dose-dependent reduction | Not specified | Rat | [3] |
| Striatal Homovanillic Acid (HVA) | Reduction | Oral or Intraperitoneal | Rat | [1] |
| Striatal 3,4-dihydroxyphenylacetic acid (DOPAC) | Increase | Oral or Intraperitoneal | Rat | [1] |
| Striatal 3-methoxytyramine accumulation (post-MAO inhibition) | Inhibition | Not specified | Rat | [1] |
| Striatal S-adenosylmethionine | Increase | Not specified | Rat | [1] |
Table 2: Clinical Efficacy of this compound in Humans
| Parameter | Effect | Dose/Route | Population | Reference |
| Plasma 3-O-methyldopa (3OMD) | 67% decrease (p < 0.05) | 200-600 mg p.o. | 5 healthy subjects | [4] |
| Urinary Isoquinoline Excretion | Significantly increased | Not specified | Human | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound. These protocols are reconstructed based on the available literature and standard laboratory practices.
In Vivo Assessment of COMT Inhibition in Rat Striatum
Objective: To determine the effect of this compound on the levels of dopamine and its metabolites (DOPAC and HVA) in the rat striatum.
Methodology:
-
Animal Model: Male albino rats.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.
-
Tissue Collection: At specified time points after drug administration, euthanize the animals and rapidly dissect the striata on ice.
-
Sample Preparation: Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Neurochemical Analysis: Analyze the supernatant for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as ng/mg of tissue and compare the levels of dopamine, DOPAC, and HVA between the this compound-treated groups and the control group.
Inhibition of 3-Methoxytyramine Accumulation Following MAO Inhibition
Objective: To confirm the in vivo COMT inhibitory activity of this compound by measuring its effect on the accumulation of 3-methoxytyramine after blocking its primary degradation pathway.
Methodology:
-
Animal Model: Male albino rats.
-
Pre-treatment: Administer a monoamine oxidase (MAO) inhibitor, such as clorgyline, to prevent the degradation of 3-methoxytyramine.
-
Drug Administration: After a suitable pre-treatment period, administer this compound or vehicle.
-
Tissue Collection and Analysis: Following the protocol outlined in section 4.1, collect and analyze striatal tissue for 3-methoxytyramine levels using HPLC-ED.
-
Data Analysis: Compare the accumulation of 3-methoxytyramine in the striatum of this compound-treated animals to that in vehicle-treated animals. A significant reduction in accumulation indicates COMT inhibition.
Levodopa Test in Healthy Human Subjects
Objective: To assess the clinical effect of this compound on the O-methylation of levodopa.
Methodology:
-
Study Population: Healthy human volunteers.
-
Study Design: A crossover design is recommended.
-
Procedure:
-
Baseline: Administer a standard dose of levodopa and collect serial blood samples over a defined period.
-
Treatment: After a washout period, administer this compound (e.g., 200-600 mg, p.o.).
-
Levodopa Challenge: Following this compound administration, administer the same standard dose of levodopa and collect serial blood samples.
-
-
Sample Analysis: Analyze plasma samples for concentrations of levodopa and its O-methylated metabolite, 3-O-methyldopa (3OMD), using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Compare the area under the curve (AUC) and peak concentration (Cmax) of 3OMD with and without this compound pre-treatment. A significant reduction in 3OMD levels indicates COMT inhibition.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 28014: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CGP 28014, a non-catechol inhibitor of catechol-O-methyltransferase (COMT), for its application in Parkinson's disease (PD) research. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to a deficiency in dopamine in the striatum. A key therapeutic strategy involves the administration of L-DOPA, a dopamine precursor. COMT inhibitors, such as this compound, play a crucial role in this therapeutic approach by preventing the peripheral degradation of L-DOPA, thereby increasing its bioavailability in the central nervous system. This guide details the mechanism of action of this compound, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and presents visual diagrams of its associated signaling pathways and experimental workflows.
Introduction: The Role of COMT Inhibition in Parkinson's Disease
The primary pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra pars compacta, resulting in reduced dopamine levels in the striatum. Levodopa (L-DOPA), the metabolic precursor of dopamine, remains the cornerstone of symptomatic treatment for PD. However, L-DOPA is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). While AADC inhibitors like carbidopa are co-administered with L-DOPA to prevent its conversion to dopamine outside the brain, COMT metabolizes L-DOPA to 3-O-methyldopa (3-OMD). 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, thereby reducing the efficacy of L-DOPA treatment.
COMT inhibitors were developed to address this limitation. By blocking the action of COMT, these agents prevent the conversion of L-DOPA to 3-OMD, leading to a more sustained plasma concentration of L-DOPA and enhanced delivery to the brain. This compound is a non-catechol structured COMT inhibitor that has demonstrated efficacy in both preclinical and clinical settings. Its primary mechanism of action involves the inhibition of cerebral catechol-O-methylation, which manifests as a reduction in homovanillic acid (HVA) levels and an increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the rat striatum[1].
Mechanism of Action of this compound
This compound acts as a potent and specific inhibitor of catechol-O-methyltransferase (COMT) in vivo[2]. COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor L-DOPA. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.
In the context of Parkinson's disease therapy, the inhibition of COMT by this compound has two primary beneficial effects:
-
Increased Bioavailability of L-DOPA: By preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD) in the periphery, this compound increases the amount of L-DOPA available to cross the blood-brain barrier.
-
Modulation of Dopamine Metabolism in the Brain: Within the central nervous system, dopamine is metabolized by both monoamine oxidase (MAO) to form DOPAC and by COMT to form 3-methoxytyramine (3-MT). Both of these metabolites are subsequently converted to homovanillic acid (HVA). By inhibiting COMT, this compound shifts the metabolic pathway of dopamine away from the production of 3-MT and HVA, leading to an accumulation of DOPAC. This alteration in the ratio of dopamine metabolites serves as a key indicator of COMT inhibition in preclinical studies.
The following diagram illustrates the central role of COMT in dopamine metabolism and the impact of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter Measured | Animal Model | Dose and Route of Administration | Effect | Reference |
| Striatal Homovanillic acid (HVA) | Rat | Not specified | Reduction | [1] |
| Striatal 3,4-dihydroxyphenylacetic acid (DOPAC) | Rat | Not specified | Increase | [1] |
| Plasma 3-O-methyldopa (3OMD) | Rat | Not specified | ~50% decrease | [2] |
| Striatal 3-O-methyldopa (3OMD) | Rat | Not specified | Dose-dependent reduction | [2] |
| Serum Homovanillic acid (HVA) | Rat | Not specified | Decrease | [3] |
| Serum 3-O-methyldopa (3OMD) from exogenous L-DOPA | Rat | Not specified | Decrease | [3] |
Table 2: Clinical Efficacy of this compound A in Humans
| Parameter Measured | Study Population | Dose and Route of Administration | Effect | Reference |
| Plasma 3-O-methyldopa (3OMD) | 5 unmedicated subjects | 200-600 mg p.o. | 67% decrease (non-dose-related, p < 0.05) | [4] |
| Plasma 3,4-dihydroxyphenylacetic acid (DOPAC) | 5 unmedicated subjects | 200-600 mg p.o. | Increase | [4] |
| Urinary Isoquinolines | Healthy subjects | Not specified | Significant increase | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vivo Microdialysis for the Measurement of Dopamine and Metabolites in the Rat Striatum
This protocol allows for the in vivo sampling of extracellular dopamine, DOPAC, and HVA in the striatum of freely moving rats to assess the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound solution
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with isoflurane or a suitable anesthetic.
-
Place the rat in the stereotaxic frame.
-
Implant a guide cannula into the striatum using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.
-
Collect at least 3-4 baseline samples to ensure a stable baseline.
-
-
Administration of this compound:
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-4 hours) to monitor the effect of the compound on dopamine, DOPAC, and HVA levels.
-
-
Sample Analysis by HPLC-ECD:
-
Analyze the collected dialysate samples using an HPLC-ECD system optimized for the separation and quantification of dopamine and its metabolites.
-
Levodopa (L-DOPA) Test in Humans
This protocol is used to assess the in vivo COMT inhibitory activity of this compound by measuring its effect on the formation of 3-O-methyldopa (3OMD) from exogenously administered L-DOPA[4].
Study Design:
-
A crossover design is typically employed, where each subject serves as their own control.
-
Subjects receive L-DOPA alone in one session and L-DOPA with pre-treatment of this compound in another session, with a suitable washout period in between.
Materials:
-
Healthy human volunteers
-
L-DOPA/Carbidopa tablets
-
This compound A tablets (e.g., 200-600 mg)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
HPLC-ECD system for the analysis of L-DOPA, 3OMD, DOPAC, and HVA.
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight before each study session.
-
-
Control Session (L-DOPA alone):
-
A baseline blood sample is collected.
-
A standard dose of L-DOPA/Carbidopa is administered orally.
-
Blood samples are collected at regular intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-L-DOPA administration.
-
-
Washout Period:
-
A washout period of at least one week is required between study sessions.
-
-
Treatment Session (this compound + L-DOPA):
-
A baseline blood sample is collected.
-
A single oral dose of this compound A is administered.
-
After a specified time (e.g., 1 hour), the same standard dose of L-DOPA/Carbidopa is administered.
-
Blood samples are collected at the same time intervals as in the control session.
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma concentrations of L-DOPA, 3OMD, DOPAC, and HVA are determined by a validated HPLC-ECD method.
-
-
Data Analysis:
-
Pharmacokinetic parameters for L-DOPA and 3OMD (e.g., Cmax, Tmax, AUC) are calculated for both sessions.
-
The percentage inhibition of 3OMD formation is calculated by comparing the AUC of 3OMD in the treatment session to the control session.
-
In Vitro COMT Activity Assay
This assay determines the direct inhibitory effect of this compound on COMT enzyme activity.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
A catechol substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)
-
This compound at various concentrations
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection system appropriate for the chosen substrate (e.g., spectrophotometer, fluorometer, or LC-MS)
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, COMT enzyme, and SAM.
-
Prepare serial dilutions of this compound.
-
-
Incubation:
-
Add the different concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the catechol substrate.
-
Incubate the reaction at 37°C for a fixed time.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding an acid or by heat inactivation).
-
Measure the amount of the methylated product formed using the appropriate detection method.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool for investigating the role of COMT inhibition in the context of Parkinson's disease. Its ability to modulate the metabolism of L-DOPA and dopamine provides a clear mechanism for enhancing the efficacy of L-DOPA therapy. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of COMT inhibitors in Parkinson's disease and other related neurological disorders. Future research should focus on detailed dose-response studies, pharmacokinetic/pharmacodynamic modeling, and long-term efficacy and safety assessments to fully characterize the profile of this compound.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CGP 28014: A Catechol-O-Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28014 is a non-catechol, selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamine neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its effects on dopamine metabolism are presented, along with a summary of its in vivo efficacy. The document is intended to serve as a core resource for researchers and professionals engaged in the study of neuropharmacology and the development of novel therapeutics targeting the dopaminergic system.
Chemical Structure and Properties
This compound, with the IUPAC name N'-(6-oxo-1,6-dihydropyridin-2-yl)-N,N-dipropylformimidamide, is a unique non-catechol structure that exhibits inhibitory activity against COMT.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N'-(6-oxo-1,6-dihydropyridin-2-yl)-N,N-dipropylformimidamide |
| CAS Number | 111757-17-6 |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| SMILES String | CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the inhibition of catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of dopamine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to dopamine, leading to the formation of 3-methoxytyramine (3-MT). 3-MT is subsequently converted to homovanillic acid (HVA) by monoamine oxidase (MAO). By inhibiting COMT, this compound prevents the O-methylation of dopamine, thereby increasing the availability of dopamine in the synaptic cleft. This leads to a shift in the metabolic pathway, favoring the conversion of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO.
In Vivo Pharmacological Effects
Studies in rats have demonstrated the ability of this compound to modulate dopamine metabolism in the brain. Administration of this compound leads to a significant decrease in the levels of the dopamine metabolite HVA, accompanied by an increase in DOPAC levels in the striatum.[2] This indicates a successful inhibition of the COMT pathway in vivo.
Table 3: Effect of this compound on Dopamine and its Metabolites in Rat Striatum
| Treatment | Dopamine (% of control) | DOPAC (% of control) | HVA (% of control) |
| This compound (30 mg/kg, i.p.) | 141% | 149% | 29% |
| Data from Keränen et al., 1994.[2] |
Experimental Protocols
In Vivo Microdialysis for the Assessment of Dopamine and its Metabolites in Rat Striatum
This protocol describes the methodology for in vivo microdialysis to measure extracellular levels of dopamine, DOPAC, and HVA in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., 4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the striatum using appropriate stereotaxic coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound intraperitoneally (i.p.).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC-ED system to determine the concentrations of dopamine, DOPAC, and HVA.
-
The mobile phase typically consists of a phosphate/citrate buffer with an ion-pairing agent and an organic modifier.
-
The electrochemical detector is set at an oxidizing potential suitable for the detection of catecholamines and their metabolites.
-
In Vitro COMT Inhibition Assay
While this compound is reported to be weakly active in vitro, this general protocol can be adapted to assess its direct inhibitory effect on COMT activity.
Materials:
-
Recombinant human or rat COMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
A catechol substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)
-
This compound
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Detection system (e.g., HPLC-ED, spectrophotometer, or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the buffer, COMT enzyme, and the catechol substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Quantify the amount of methylated product formed.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are not extensively reported in the currently available literature. A clinical pharmacology study in humans used oral doses ranging from 200-600 mg.[3]
Discussion and Future Directions
This compound represents an interesting pharmacological tool for the study of the central dopaminergic system. Its non-catechol structure distinguishes it from many other COMT inhibitors. The in vivo data clearly demonstrate its ability to modulate dopamine metabolism in the brain. However, its weak in vitro activity suggests that it may act as a prodrug, being converted to an active metabolite in vivo. Further research is warranted to elucidate the precise mechanism of its in vivo activity, including the identification of any active metabolites. Comprehensive pharmacokinetic and toxicological studies would also be necessary to fully evaluate its therapeutic potential.
Conclusion
This compound is a selective, centrally acting inhibitor of catechol-O-methyltransferase that has been shown to effectively alter dopamine metabolism in vivo. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental evaluation. The provided protocols offer a starting point for researchers wishing to investigate the effects of this compound further. While more research is needed to fully characterize its pharmacological profile, this compound remains a valuable compound for neuropharmacological research.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 28014: A Technical Guide to its Differential Effects on Peripheral and Central Catechol-O-Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT). This document provides a comprehensive technical overview of the differential effects of this compound on peripheral versus central COMT activity. In vivo studies have demonstrated that this compound primarily functions as a centrally acting COMT inhibitor, a characteristic that distinguishes it from other COMT inhibitors such as entacapone. Evidence strongly suggests that this compound is a prodrug, exhibiting weak in vitro activity but potent effects in vivo following metabolic activation. This guide synthesizes available data on its mechanism of action, its impact on L-DOPA metabolism, and the experimental methodologies used to elucidate these properties.
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. It also plays a significant role in the metabolism of catechol drugs, most notably L-DOPA, the primary treatment for Parkinson's disease. Inhibition of COMT can increase the bioavailability of L-DOPA in the brain, thereby enhancing its therapeutic efficacy. COMT inhibitors are broadly classified based on their ability to cross the blood-brain barrier, leading to peripheral, central, or mixed activity. This compound has emerged as a compound of interest due to its predominant central action.
Mechanism of Action: A Centrally-Acting Prodrug
This compound exhibits a distinct pharmacological profile. It is characterized by weak inhibitory activity against COMT in in vitro assays, which has led to the strong hypothesis that it functions as a prodrug. This suggests that this compound is metabolized in vivo to an active form that is responsible for the observed potent inhibition of COMT. While the precise identity of this active metabolite is not yet fully elucidated in publicly available literature, its effects are pronounced in the central nervous system.
Studies comparing this compound with the peripherally-acting COMT inhibitor entacapone have highlighted the central activity of this compound.[1][2] In vivo microdialysis experiments in rats have shown that this compound effectively modulates dopamine metabolism in the striatum, a key brain region for motor control.[1]
Data Presentation: In Vivo Effects on Dopamine Metabolism
The central activity of this compound is primarily demonstrated through its effects on the levels of dopamine and its metabolites in the brain. The following tables summarize the key quantitative findings from in vivo studies in rats.
Table 1: Effect of this compound on Striatal Dopamine and Metabolites in Saline-Treated Rats
| Compound | Dose (mg/kg, i.p.) | Maximal Change in Striatal Efflux (%) |
| Dopamine | 30 | ▲ 41% |
| DOPAC | 30 | ▲ 49% |
| HVA | 30 | ▼ 71% |
Data from Törnwall M, et al. Br J Pharmacol. 1994.[1] DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid
Table 2: Effect of this compound and Entacapone on Striatal Metabolites after L-DOPA/Carbidopa Administration in Rats
| Treatment | Dose (mg/kg, i.p.) | Maximal Change in Striatal 3-OMD Efflux (%) | Maximal Change in Striatal Dopamine Efflux (%) |
| Entacapone | 30 | ▼ 79% | ▲ 492% |
| This compound | 30 | No significant reduction | No significant increase |
Data from Törnwall M, et al. Br J Pharmacol. 1994.[1] 3-OMD: 3-O-methyldopa
Table 3: Effect of this compound on Plasma and Striatal 3-O-Methyldopa (3-OMD) in Rats
| Treatment | Effect on 3-OMD |
| This compound | Dose-dependent reduction in plasma and striatal concentrations. |
| This compound + Benserazide | ~50% decrease in plasma 3-OMD. |
Data from Bieck PR, et al. J Neural Transm Suppl. 1990.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental setups described in the literature.
Figure 1: L-DOPA Metabolism and Site of Action for this compound.
Figure 2: Experimental Workflow for In Vivo Microdialysis.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely procedures.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters and their metabolites in the brain of freely moving animals.
-
Animal Model: Male Wistar rats are typically used.
-
Stereotaxic Surgery: Rats are anesthetized, and a guide cannula is surgically implanted into the striatum using precise stereotaxic coordinates. The cannula is secured with dental cement.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the striatum, are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Drug Administration: this compound, L-DOPA, and other agents are administered systemically (e.g., intraperitoneally).
HPLC-ECD Analysis of Dopamine and Metabolites
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying catecholamines and their metabolites.
-
Sample Preparation: Dialysate samples are typically injected directly into the HPLC system. For tissue homogenates, a protein precipitation step is required.
-
Chromatographic Separation: A reverse-phase C18 column is used to separate dopamine, DOPAC, and HVA. The mobile phase is an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Electrochemical Detection: An electrochemical detector is used to oxidize the analytes, generating an electrical signal that is proportional to their concentration.
-
Quantification: The concentrations of dopamine, DOPAC, and HVA in the samples are determined by comparing their peak areas to those of external standards.
In Vitro COMT Inhibition Assay
While this compound is noted to be weakly active in vitro, the general protocol for assessing COMT inhibition in tissue homogenates is as follows:
-
Tissue Preparation: Brain (e.g., striatum) and peripheral (e.g., liver) tissues are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a supernatant containing the COMT enzyme.
-
Reaction Mixture: The reaction mixture typically contains the tissue supernatant, a COMT substrate (e.g., L-DOPA or a catechol-containing compound), the methyl donor S-adenosyl-L-methionine (SAM), magnesium chloride (a cofactor for COMT), and the test inhibitor (this compound) at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of the O-methylated product is quantified using methods such as HPLC-ECD or radiochemical assays.
-
IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of COMT activity (IC50) is calculated.
Discussion and Future Directions
The available evidence strongly supports the classification of this compound as a centrally-acting COMT inhibitor that likely operates as a prodrug. Its ability to decrease HVA levels in the striatum without significantly affecting peripheral 3-OMD formation when co-administered with L-DOPA/carbidopa distinguishes it from peripherally-acting inhibitors like entacapone.[1] This central selectivity could offer therapeutic advantages by minimizing peripheral side effects while maximizing the desired central effects on dopamine metabolism.
Key areas for future research include:
-
Identification of the Active Metabolite: The isolation and characterization of the active metabolite of this compound are crucial for a complete understanding of its mechanism of action.
-
Direct Comparative Inhibition Studies: Performing in vitro COMT inhibition assays using the active metabolite on enzyme preparations from various peripheral and central tissues would provide direct quantitative evidence (IC50 and Ki values) of its selectivity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A comprehensive PK/PD model correlating the plasma and brain concentrations of this compound and its active metabolite with the degree of COMT inhibition would be invaluable for optimizing dosing regimens.
Conclusion
This compound is a unique COMT inhibitor with a predominant central effect, likely mediated by an active metabolite. Its distinct pharmacological profile, characterized by potent in vivo central COMT inhibition, makes it a valuable tool for neuroscience research and a potential candidate for therapeutic development, particularly in the context of Parkinson's disease. Further studies to identify its active form and to directly quantify its inhibitory potency in central versus peripheral tissues will be critical for fully elucidating its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of CGP 28014
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CGP 28014, a catechol-O-methyltransferase (COMT) inhibitor, in preclinical in vivo microdialysis studies. The following protocols and data are synthesized from peer-reviewed research to assist in the design and execution of experiments aimed at understanding the central nervous system effects of this compound.
Introduction to this compound
This compound is an inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine. By inhibiting COMT, this compound is expected to increase the extracellular levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), while decreasing the formation of homovanillic acid (HVA), the final downstream metabolite.[1][2] This mechanism of action makes this compound a compound of interest for studying dopaminergic neurotransmission and for potential therapeutic applications in conditions like Parkinson's disease. In vivo microdialysis is a powerful technique to sample and quantify extracellular molecules in the brain of awake, freely moving animals, providing real-time insights into the neurochemical effects of pharmacological agents like this compound.
Mechanism of Action: Dopamine Metabolism
The primary mechanism of action of this compound is the inhibition of COMT. In the brain, particularly in dopaminergic pathways, dopamine is metabolized via two main enzymes: monoamine oxidase (MAO) and COMT. The following diagram illustrates the metabolic pathway of dopamine and the point of intervention for this compound.
References
- 1. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 28014 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CGP 28014 in animal studies, with a focus on its application as a catechol-O-methyltransferase (COMT) inhibitor for neuroscience research, particularly in the context of Parkinson's disease models.
Introduction
This compound is a centrally active inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, this compound can increase the bioavailability of dopamine in the brain. This mechanism of action makes it a compound of interest for studying the modulation of dopaminergic neurotransmission and for investigating potential therapeutic strategies for conditions associated with dopamine deficiency, such as Parkinson's disease. In animal models, administration of this compound has been shown to alter the levels of dopamine and its metabolites.
Mechanism of Action
This compound exerts its effects by inhibiting the COMT-mediated O-methylation of dopamine. This leads to a decrease in the formation of dopamine's major metabolite, homovanillic acid (HVA), and a subsequent increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), another dopamine metabolite. The overall effect is an enhancement of dopaminergic signaling.
Experimental Protocols
Intraperitoneal (i.p.) Administration of this compound in Rats
This protocol is based on a study that investigated the effects of this compound on striatal dopamine metabolism in rats.
Objective: To administer this compound to rats to assess its in vivo effects on brain neurochemistry.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, sterile water, or a solution containing a solubilizing agent like DMSO and/or Tween 80 - Note: The specific vehicle used for this compound in the cited study was not specified. Researchers should perform solubility tests to determine an appropriate vehicle.)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dosage Calculation:
-
Weigh each rat accurately on the day of the experiment.
-
Calculate the volume of the this compound solution to be injected based on the animal's weight and the target dose of 30 mg/kg.
-
Example Calculation: For a 250g (0.25 kg) rat and a 30 mg/kg dose, the total dose is 7.5 mg. If the concentration of the prepared this compound solution is 10 mg/mL, the injection volume would be 0.75 mL.
-
-
Preparation of this compound Solution:
-
Important: As the specific vehicle was not detailed in the available literature, it is crucial to determine the solubility of this compound in various biocompatible solvents.
-
Commonly used vehicles for intraperitoneal injection of research compounds include sterile saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent such as dimethyl sulfoxide (DMSO) or Tween 80, which is then further diluted in saline or water.
-
Prepare the solution under sterile conditions. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Injection Procedure:
-
Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head and front legs.
-
Position the rat so that its head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing any organs.
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Proceed with the planned experimental measurements (e.g., behavioral assessments, microdialysis).
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Administration in Rats
| Parameter | Value | Animal Model | Source |
| Dose | 30 mg/kg | Rat | [1] |
| Administration Route | Intraperitoneal (i.p.) | Rat | [1] |
| Reported Effects | - Maximally increased striatal dopamine efflux by 41%- Maximally increased 3,4-dihydroxyphenylacetic acid (DOPAC) efflux by 49%- Decreased homovanillic acid (HVA) levels by 71% | Rat | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine metabolism pathway and the inhibitory effect of this compound on COMT.
Experimental Workflow
Caption: Workflow for in vivo administration and analysis of this compound in rats.
References
Application Notes and Protocols for HPLC Analysis of Dopamine Metabolites Following Administration of CGP 28014
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analysis of dopamine and its principal metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in rodent striatal tissue following the administration of CGP 28014, a catechol-O-methyltransferase (COMT) inhibitor. The provided methodologies are based on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC), a robust and sensitive technique for the quantification of neurotransmitters and their metabolites.
Introduction
This compound is an inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitter dopamine. Inhibition of COMT is a therapeutic strategy, particularly in the context of Parkinson's disease, to increase the bioavailability of dopamine. This compound specifically reduces the O-methylation of dopamine and its metabolite DOPAC, leading to a decrease in the formation of HVA.[1] Concurrently, this inhibition leads to an elevation of DOPAC levels.[1] Accurate and precise quantification of these changes is essential for understanding the pharmacodynamic effects of this compound and similar compounds. HPLC-EC offers a reliable method for separating and detecting these electrochemically active compounds in complex biological matrices like brain tissue.
Effects of this compound on Dopamine Metabolism
This compound, as a COMT inhibitor, alters the metabolic pathway of dopamine. In saline-treated rats, administration of this compound (30 mg/kg, i.p.) has been shown to produce the following maximal effects on extracellular levels of dopamine and its metabolites in the striatum:
-
Dopamine (DA): Increased by approximately 41%[1]
-
3,4-dihydroxyphenylacetic acid (DOPAC): Increased by approximately 49%[1]
-
Homovanillic acid (HVA): Decreased by approximately 71%[1]
These changes reflect the inhibition of the conversion of DOPAC to HVA, a key step in dopamine degradation catalyzed by COMT.
Dopamine Metabolism Signaling Pathway
Caption: Dopamine metabolism pathway and the inhibitory action of this compound on COMT.
Quantitative Data Summary
The following table summarizes the expected changes in dopamine, DOPAC, and HVA levels in the striatum of rats following the administration of this compound, based on published findings.[1]
| Compound | Vehicle Control (Relative Level) | This compound Treated (Relative Level) | Percent Change |
| Dopamine (DA) | 100% | ~141% | ~ +41% |
| DOPAC | 100% | ~149% | ~ +49% |
| HVA | 100% | ~29% | ~ -71% |
Experimental Protocols
This section outlines a representative protocol for the analysis of dopamine and its metabolites in rat striatal tissue using HPLC-EC.
Materials and Reagents
-
Chemicals: Dopamine hydrochloride, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), perchloric acid (PCA), sodium acetate, methanol (HPLC grade), EDTA, octanesulfonic acid sodium salt.
-
Equipment: HPLC system with an electrochemical detector (e.g., glassy carbon working electrode), C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), sonicator, centrifuge, pH meter, tissue homogenizer.
Animal Dosing and Tissue Collection
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to rats.
-
At the desired time point post-administration, euthanize the animals via an approved method (e.g., decapitation).
-
Rapidly dissect the striata on a cold plate.
-
Immediately weigh and freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
Sample Preparation
-
To the frozen striatal tissue, add a known volume of ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., isoproterenol). A typical volume is 10 µL of PCA per mg of tissue.
-
Homogenize the tissue on ice using a tissue homogenizer or sonicator.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for injection into the HPLC system.
HPLC-EC Conditions
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer containing sodium acetate (e.g., 50 mM), a chelating agent like EDTA (e.g., 0.1 mM), and an ion-pairing agent such as octanesulfonic acid sodium salt (e.g., 0.2 mM), with a percentage of organic modifier like methanol (e.g., 10-15%). The pH of the mobile phase should be adjusted to approximately 3.5-4.5 with acetic or phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Potential: Set between +0.65 V and +0.80 V versus an Ag/AgCl reference electrode. The optimal potential should be determined empirically to maximize the signal-to-noise ratio for the compounds of interest.
-
Data Analysis
-
Identify the peaks for DA, DOPAC, and HVA based on their retention times compared to known standards.
-
Quantify the concentration of each analyte by comparing the peak area or height to a standard curve generated from known concentrations of the standards.
-
Normalize the results to the tissue weight.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the HPLC-EC analysis of dopamine metabolites.
Troubleshooting
-
Poor Peak Resolution: Adjust the mobile phase composition (pH, methanol concentration, or ion-pairing agent concentration). A lower pH will generally increase the retention time of the acidic metabolites (DOPAC and HVA).
-
Baseline Noise: Ensure the mobile phase is thoroughly degassed. Check for leaks in the system. The electrochemical detector cell may need cleaning or polishing.
-
Variable Retention Times: Maintain a constant column temperature. Ensure the mobile phase composition is consistent between runs.
-
Low Sensitivity: Optimize the detector potential. Ensure proper sample preparation to minimize degradation of analytes.
Conclusion
The HPLC-EC method described provides a sensitive and reliable approach for quantifying the effects of the COMT inhibitor this compound on dopamine metabolism in the rat striatum. The provided protocols and data serve as a valuable resource for researchers investigating the neurochemical effects of this and similar compounds. Careful adherence to the experimental procedures is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Preparing CGP 28014 Solutions in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of CGP 28014 solutions intended for research purposes. This compound is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of dopamine. These guidelines aim to ensure the accurate and reproducible preparation of this compound solutions for in vitro and in vivo studies, focusing on its role in modulating dopamine signaling. The protocols outlined below are based on the limited available information and will be supplemented as more data becomes accessible.
Introduction to this compound
This compound is a research compound identified as a catechol-O-methyltransferase (COMT) inhibitor. COMT is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, this compound can increase the bioavailability of dopamine in the synaptic cleft, making it a valuable tool for studying dopaminergic signaling in various physiological and pathological contexts, such as Parkinson's disease.
Mechanism of Action: Inhibition of Dopamine Metabolism
Dopamine metabolism is a critical process for maintaining normal neurological function. As illustrated in the signaling pathway below, dopamine is synthesized from L-DOPA and is primarily degraded by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of dopamine, leading to the formation of 3-methoxytyramine (3-MT). Subsequently, 3-MT is further metabolized by MAO to homovanillic acid (HVA), which is then excreted.
By inhibiting COMT, this compound blocks this degradation pathway, leading to an accumulation of dopamine and its precursor L-DOPA. This mechanism is central to its potential therapeutic effects and its utility in neuroscience research.
Dopamine Metabolism Signaling Pathway
Caption: Dopamine synthesis and degradation pathway, highlighting the inhibitory action of this compound on COMT.
Physicochemical Properties of this compound
A comprehensive search for the specific chemical and physical properties of this compound, including its molecular weight, chemical formula, and solubility in common laboratory solvents, did not yield definitive information from publicly available datasheets or certificates of analysis. This lack of data is a significant limitation in providing precise protocols for solution preparation.
Researchers are strongly advised to obtain a certificate of analysis from their supplier, which should contain this critical information. Once obtained, the following sections can be adapted to ensure accurate concentration calculations and appropriate solvent selection.
Experimental Protocols (Provisional)
The following protocols are provided as a general guideline and must be adapted based on the specific details provided in the manufacturer's documentation for this compound.
General Workflow for Solution Preparation
Application Notes and Protocols: Dosing Regimen for CGP 28014 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for CGP 28014, a catechol-O-methyltransferase (COMT) inhibitor, in mouse models. The information is compiled from available in vivo studies and is intended to guide researchers in designing and executing experiments involving this compound.
Summary of Dosing Regimens
The available literature indicates a consistent dosing regimen for this compound in rodent models. The quantitative data from studies in both mice and rats are summarized below for comparative purposes.
| Parameter | Mouse | Rat | Reference |
| Dose | 30 mg/kg | 30 mg/kg | [1] (mouse),[2] (rat) |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Oral (p.o.) | [1] (mouse),[1][2] (rat) |
| Vehicle | Not specified in mouse study | Saline | [2] |
| Treatment Schedule | Single administration | Single and repeated administration | [1] (mouse),[1] (rat) |
| Reported Effects | Potentiation of carrageenan-induced thermal hyperalgesia | Reduction of homovanillic acid (HVA) and increase of 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum | [1] (mouse),[1] (rat) |
Experimental Protocol: Assessment of this compound in a Mouse Model of Inflammatory Pain
This protocol is based on the methodology described in the study by Kaakkola et al. (1994), which investigated the effects of COMT inhibitors on nociception in mice.
Objective: To evaluate the effect of this compound on inflammatory pain in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as determined by solubility testing)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Male mice (strain as appropriate for the research question, e.g., C57BL/6)
-
Syringes and needles for intraperitoneal and intraplantar injections
-
Thermal nociceptive testing apparatus (e.g., hot plate or plantar test)
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment (e.g., 12:12 hour light:dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
Handle mice for several days before the experiment to habituate them to the procedures.
-
-
Baseline Nociceptive Testing:
-
On the day of the experiment, perform baseline nociceptive testing using the chosen apparatus (e.g., hot plate).
-
Record the baseline latency for the nociceptive response (e.g., paw licking, jumping).
-
-
Drug Administration:
-
Prepare a solution of this compound at a concentration suitable for a 30 mg/kg dose in a standard injection volume (e.g., 10 ml/kg).
-
Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
One to two minutes after the i.p. injection, induce inflammation by injecting carrageenan solution into the plantar surface of one hind paw.
-
-
Post-Treatment Nociceptive Testing:
-
Measure nociceptive responses at specific time points after drug administration and carrageenan injection (e.g., 2 and 3 hours post-injection).
-
Record the latency for the nociceptive response at each time point.
-
-
Data Analysis:
-
Compare the nociceptive latencies between the this compound-treated group and the vehicle-treated group at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines, including dopamine. The following diagram illustrates the effect of this compound on the dopamine metabolic pathway.
References
Application Notes and Protocols for the Combined Use of CGP 28014 and L-DOPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of CGP 28014, a non-catechol inhibitor of catechol-O-methyltransferase (COMT), in combination with L-DOPA for potential therapeutic applications, particularly in the context of Parkinson's disease research. The co-administration of a COMT inhibitor with L-DOPA is a strategy aimed at increasing the bioavailability and central nervous system (CNS) penetration of L-DOPA by preventing its peripheral degradation. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers investigating this combination.
Mechanism of Action
L-DOPA is the metabolic precursor to dopamine and remains the gold standard for treating the motor symptoms of Parkinson's disease.[1] However, L-DOPA is extensively metabolized in the periphery, primarily by aromatic L-amino acid decarboxylase (AADC) and COMT, which significantly limits the amount of L-DOPA that reaches the brain.[1] Carbidopa is often co-administered with L-DOPA to inhibit AADC. This compound, as a COMT inhibitor, further prevents the conversion of L-DOPA to 3-O-methyldopa (3-OMD) in the periphery. By inhibiting COMT, this compound increases the plasma half-life of L-DOPA, leading to more sustained plasma levels and potentially a greater and more prolonged therapeutic effect in the CNS.
Data Presentation
The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in combination with L-DOPA/carbidopa on striatal dopamine metabolism in rats.
Table 1: Effects of this compound on Striatal Dopamine Metabolism in Saline-Treated Rats [2]
| Treatment Group | Max. Dopamine Efflux (% of baseline) | Max. DOPAC Efflux (% of baseline) | Max. HVA Decrease (% of baseline) |
| This compound (30 mg/kg, i.p.) | 141% | 149% | 71% |
DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid
Table 2: Effects of this compound and Entacapone on L-DOPA/Carbidopa-Induced Changes in Striatal Dopamine Metabolism in Rats [2]
| Treatment Group | Max. 3-OMD Reduction (% of L-DOPA/Carbidopa alone) | Max. Dopamine Efflux (% of L-DOPA/Carbidopa alone) | DOPAC Efflux at 180 min (% of L-DOPA/Carbidopa alone) | HVA Efflux |
| Entacapone (30 mg/kg, i.p.) | 79% | 492% | 255% | Initially decreased, then increased (max 259%) |
| This compound (30 mg/kg, i.p.) | Not effective | No significant increase | 159% (not significant) | Longer-lasting decrease |
3-OMD: 3-O-methyldopa
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Assessing Striatal Dopamine Metabolism
This protocol is based on a study comparing the effects of this compound and entacapone on dopamine metabolism in the rat striatum.[2]
1. Animal Model:
-
Male Wistar rats (250-300g).
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., chloral hydrate).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis probe guide cannula targeting the striatum.
-
Allow a recovery period of at least 24 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Collect baseline dialysate samples for at least 2 hours to ensure stable neurotransmitter levels.
-
Administer drugs as described in the treatment regimens.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
-
Analyze dialysate samples for dopamine, DOPAC, HVA, and 3-OMD content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Treatment Regimens:
-
Group 1 (Control): Saline injection.
-
Group 2 (this compound alone): this compound (30 mg/kg, i.p.).
-
Group 3 (L-DOPA/Carbidopa): L-DOPA (50 mg/kg, i.p.) and carbidopa (50 mg/kg, i.p.).
-
Group 4 (L-DOPA/Carbidopa + this compound): L-DOPA (50 mg/kg, i.p.), carbidopa (50 mg/kg, i.p.), and this compound (30 mg/kg, i.p.).
Protocol 2: Assessment of L-DOPA-Induced Behavioral Changes in a 6-OHDA Rat Model of Parkinson's Disease
This is a general protocol for assessing motor behaviors, which can be adapted to study the effects of this compound in combination with L-DOPA.
1. Animal Model:
-
Induce a unilateral lesion of the medial forebrain bundle in rats using 6-hydroxydopamine (6-OHDA) to create a model of Parkinson's disease.[3][4]
-
Confirm the lesion through behavioral testing (e.g., apomorphine-induced rotations) and post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity.[4]
2. Behavioral Testing:
-
Rotational Behavior: Following drug administration, place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period.
-
Abnormal Involuntary Movements (AIMs): Score the severity of axial, limb, and orolingual AIMs at regular intervals after drug administration using a standardized rating scale.
-
Locomotor Activity: Assess spontaneous locomotor activity in an open-field arena, measuring parameters such as total distance moved and mean velocity.[3]
3. Treatment Regimens (Example):
-
Administer L-DOPA (e.g., 6-8 mg/kg) with a peripheral AADC inhibitor (e.g., benserazide) to 6-OHDA lesioned rats.[3]
-
In a separate group, co-administer this compound at a selected dose with the L-DOPA/AADC inhibitor combination.
-
A control group should receive vehicle injections.
-
Conduct behavioral assessments at various time points after drug administration.
Visualizations
Caption: L-DOPA Metabolism and the Action of this compound.
Caption: Workflow for a preclinical microdialysis study.
References
- 1. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats [frontiersin.org]
- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Behavioral Outcomes with CGP 28014
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28014 is an inhibitor of the enzyme Catechol-O-methyltransferase (COMT). COMT plays a crucial role in the metabolic degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound is expected to increase the synaptic availability of these neurotransmitters, particularly dopamine, in brain regions where COMT is the primary mode of catecholamine clearance, such as the prefrontal cortex. This modulation of catecholaminergic signaling pathways has the potential to influence a range of behavioral outcomes, including cognitive function, emotionality, and motor activity.
These application notes provide a framework for assessing the behavioral effects of this compound in preclinical rodent models. The protocols described are based on established behavioral assays sensitive to alterations in catecholamine neurotransmission and the known effects of other COMT inhibitors. It is important to note that specific behavioral studies utilizing this compound are not extensively documented in publicly available literature. Therefore, the following protocols and expected outcomes are extrapolated from the broader class of COMT inhibitors and will require empirical validation for this compound.
Mechanism of Action: COMT Inhibition
COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). MB-COMT is the predominant form in the central nervous system. This compound, as a COMT inhibitor, is presumed to primarily target MB-COMT in the brain. This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its concentration and duration of action in the synaptic cleft. This is particularly relevant in the prefrontal cortex, where dopamine signaling is critical for executive functions.
Data Presentation: Expected Behavioral Outcomes
The following tables summarize the expected quantitative data from key behavioral assays. These are hypothetical data structures for organizing results obtained from studies with this compound.
Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
Table 2: Elevated Plus Maze - Anxiety-Like Behavior
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Table 3: Novel Object Recognition Test - Recognition Memory
| Treatment Group | Discrimination Index | Exploration Time - Novel (s) | Exploration Time - Familiar (s) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
Experimental Protocols
The following are detailed methodologies for key behavioral experiments to assess the effects of this compound.
Protocol 1: Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision, ANY-maze).
-
This compound solution and vehicle control.
-
Standard rodent cages.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a 10-15 minute session using the video camera and tracking software.
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Post-Test: Return the animal to its home cage. Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 2: Elevated Plus Maze
This assay is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
70% ethanol.
Procedure:
-
Habituation: Allow animals to acclimate to the dimly lit testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle as previously determined.
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's activity for a 5-minute session.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Percentage of entries into the open arms relative to total arm entries.
-
Number of closed arm entries.
-
Total number of arm entries (as a measure of general activity).
-
-
Post-Test: Return the animal to its home cage. Clean the maze with 70% ethanol between trials.
Protocol 3: Novel Object Recognition Test
This test assesses recognition memory, a form of declarative memory that is dependent on the integrity of the hippocampus and prefrontal cortex.
Materials:
-
Open field arena (same as for the open field test).
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different shapes and textures.
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
70% ethanol.
Procedure:
-
Habituation: On day 1, allow each animal to explore the empty open field arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle prior to this phase. Allow the animal to explore the objects for 10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of the objects for 5-10 minutes.
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
-
Post-Test: Clean the objects and the arena with 70% ethanol between animals.
Addressing a Critical Correction Regarding the Function of CGP 28014
Initial research has revealed a significant discrepancy regarding the primary mechanism of action of the compound CGP 28014. All credible scientific sources identify this compound as a catechol-O-methyltransferase (COMT) inhibitor, not an L-type calcium channel agonist. [1][2][3][4][5] This finding is critical as it fundamentally alters the compound's applications in a research setting.
Catechol-O-methyltransferase is an enzyme involved in the degradation of catecholamine neurotransmitters, such as dopamine. As a COMT inhibitor, this compound has been investigated for its potential in treating conditions like Parkinson's disease by preventing the breakdown of dopamine.[2] Specifically, studies have shown that this compound reduces the levels of homovanillic acid (HVA), a metabolite of dopamine, thereby indicating its efficacy as a COMT inhibitor.[3][5]
Given this evidence, providing application notes and protocols for this compound as an L-type calcium channel agonist would be scientifically inaccurate and could lead to misinterpretation of experimental results.
Path Forward: Clarification and Alternative Information
We request clarification from the user on their interest in this compound. It is possible there may have been a misunderstanding regarding the compound's name or its mechanism of action.
We can offer to provide detailed information on one of the following topics:
-
The actual cell culture applications of this compound as a COMT inhibitor. This would include its use in neuroscience research, particularly in studies related to dopamine metabolism and neurodegenerative diseases.
-
General application notes and protocols for studying L-type calcium channel agonists. This would cover established compounds with well-documented activity, such as Bay K8644 or FPL 64176, and would include relevant experimental designs, cell lines, and data analysis techniques.
Please specify which of these topics would be of interest, or if there is a different compound you would like to investigate. Upon receiving clarification, we will proceed with generating the requested detailed application notes, protocols, and visualizations.
References
- 1. CGP-28014 - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of CGP 28014 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28014 is a catechol-O-methyltransferase (COMT) inhibitor that has been investigated for its potential therapeutic effects, including in the context of Parkinson's disease.[1][2] Accurate quantification of this compound in various tissue matrices is crucial for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its distribution, metabolism, and mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
While a specific, validated method for this compound in tissue has not been widely published, the following protocols have been developed based on established methodologies for the analysis of other small molecule COMT inhibitors and drugs in complex biological matrices.[3][4][5]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing a robust analytical method.
Chemical Structure:
IUPAC Name: (E)-N'-(6-oxo-1,6-dihydropyridin-2-yl)-N,N-dipropylformimidamide[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃O | [6] |
| Molecular Weight | 221.3 g/mol | [6] |
| Predicted logP | 1.8 - 2.5 | Predicted |
| Predicted pKa | 7.5 - 8.5 (basic) | Predicted |
Note: Predicted values are based on computational models and should be experimentally verified for optimal method development.
Signaling Pathway of COMT Inhibition
This compound exerts its effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound prevents the methylation of these neurotransmitters, thereby increasing their bioavailability. This is particularly relevant in the treatment of Parkinson's disease, where enhancing dopamine levels is a primary therapeutic goal.
Experimental Protocols
The quantification of this compound in tissue involves three main stages: tissue homogenization, extraction of the analyte from the tissue matrix, and analysis by LC-MS/MS.
Tissue Homogenization
Objective: To create a uniform sample matrix for consistent and reproducible extraction.
Materials:
-
Tissue sample (e.g., brain, liver, kidney)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead beater, rotor-stator homogenizer, or sonicator
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue in a microcentrifuge tube (e.g., a 1:4 w/v ratio).
-
Homogenize the tissue sample using a bead beater, rotor-stator homogenizer, or sonicator until a uniform homogenate is achieved. Keep the sample on ice throughout the process to minimize degradation.[8]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[9]
-
Collect the supernatant for the extraction procedure.
Sample Extraction
The choice of extraction method depends on the tissue type and the physicochemical properties of this compound. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Principle: A water-miscible organic solvent is added to the tissue homogenate to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant. This is a simple and fast method suitable for many applications.
Materials:
-
Tissue homogenate supernatant
-
Ice-cold acetonitrile (ACN) containing an internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration if necessary.
Principle: The analyte is partitioned between two immiscible liquid phases (aqueous and organic). The choice of organic solvent is critical and depends on the polarity of the analyte. Given the predicted logP of this compound, a moderately polar solvent should be effective.
Materials:
-
Tissue homogenate supernatant
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) containing internal standard
-
Aqueous buffer for pH adjustment (optional, based on pKa)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of tissue homogenate supernatant, add 500 µL of the selected organic extraction solvent containing the internal standard.
-
If necessary, adjust the pH of the aqueous phase to suppress the ionization of this compound (based on its pKa) to enhance partitioning into the organic phase.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Principle: The analyte is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. This method provides the cleanest extracts and allows for sample concentration.[10][11]
Materials:
-
Tissue homogenate supernatant
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase C18)
-
Conditioning, washing, and elution solvents
-
Vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through the sorbent bed.
-
Loading: Load the pre-treated tissue homogenate supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elution: Elute this compound from the sorbent with a small volume of a strong organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate this compound from other components in the extract and to quantify it with high selectivity and sensitivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Suggested Starting Conditions):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
MS/MS Parameters (to be optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 222.3) |
| Product Ions (Q3) | To be determined by infusing a standard solution of this compound and performing a product ion scan. Select at least two stable and intense product ions for quantification and confirmation. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Experimental Workflow Diagram
Data Presentation and Method Validation
For reliable and reproducible results, the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table of Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of the nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Table of Representative LC-MS/MS Quantitative Data (Hypothetical):
| Sample ID | Tissue Type | Concentration (ng/g) | %RSD (n=3) |
| Control 1 | Brain | Not Detected | N/A |
| Treated 1 | Brain | 15.2 | 4.5 |
| Treated 2 | Brain | 21.8 | 3.8 |
| Control 2 | Liver | Not Detected | N/A |
| Treated 3 | Liver | 125.6 | 6.2 |
| Treated 4 | Liver | 142.1 | 5.1 |
| Control 3 | Kidney | Not Detected | N/A |
| Treated 5 | Kidney | 88.4 | 7.1 |
| Treated 6 | Kidney | 95.7 | 6.5 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in various tissue types. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate determination of tissue concentrations, which is vital for advancing the understanding of this COMT inhibitor in drug development. It is recommended that the specific parameters for extraction and LC-MS/MS analysis be optimized for the tissue matrix of interest and that a full method validation be performed to ensure data quality and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurological Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. norlab.com [norlab.com]
- 8. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
CGP 28014 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the catechol-O-methyltransferase (COMT) inhibitor, CGP 28014. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the degradation of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby modulating downstream signaling pathways. This mechanism of action is the basis for its investigation in various research contexts.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1][2] This stock can then be diluted to the final desired concentration in your aqueous experimental medium. To avoid precipitation, it is recommended to perform serial dilutions.[1] Always ensure the final concentration of the organic solvent in your assay is minimal (typically <0.1%) to avoid off-target effects.[2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
For the solid form of this compound, it is recommended to store it at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C for extended periods.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains below a level that affects your experimental system.- Adjust the pH of the aqueous buffer, as the solubility of many compounds is pH-dependent.- Use a sonicator or vortex to aid in dissolution after dilution.- Consider using a different buffer system or adding solubilizing agents, if compatible with your experiment. |
| Incomplete dissolution of the powder | The chosen solvent is not optimal, or the concentration is too high. | - Try a different organic solvent (e.g., ethanol, methanol) to test for better solubility.- Gently warm the solution (e.g., to 37°C) to aid dissolution, provided the compound is thermally stable.- Prepare a more dilute stock solution. |
| Cloudiness or precipitation in the stock solution over time | The compound may be unstable in the solvent at the storage temperature, or the solvent may have absorbed water. | - Prepare fresh stock solutions more frequently.- Ensure the use of anhydrous DMSO and store it properly to prevent water absorption.- Store aliquots at -80°C instead of -20°C for better long-term stability.[1] |
Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | The compound may have degraded in the stock solution or in the experimental medium. | - Prepare fresh stock solutions and working solutions immediately before each experiment.- Protect solutions from light, especially if the compound is light-sensitive.- Evaluate the stability of the compound in your specific experimental medium and conditions (e.g., temperature, pH) over the time course of your experiment. |
| Inconsistent experimental results | This could be due to variability in the age or storage of the stock solution. | - Use a consistent protocol for preparing and storing stock solutions.- Always use stock solutions that are within a validated stability period. It is good practice to establish this for your specific storage conditions. |
Experimental Protocols
Protocol for Determining Solubility
-
Solvent Selection: Begin with common laboratory solvents such as DMSO, ethanol, and water.
-
Saturated Solution Preparation: Add a small, accurately weighed amount of this compound to a known volume of the chosen solvent in a vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Reporting: Express the solubility in units of mg/mL or µM.
Protocol for Preparing Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary and if the compound's thermal stability is known.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Visualizations
COMT Signaling Pathway Inhibition by this compound
Caption: Inhibition of COMT by this compound in the synaptic cleft.
Experimental Workflow for Solubility and Stability Testing
References
Technical Support Center: CGP 28014 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catechol-O-methyltransferase (COMT) inhibitor, CGP 28014.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4][5] Its primary mechanism of action is to block the activity of COMT, an enzyme involved in the breakdown of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, this compound can increase the levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), while reducing the levels of homovanillic acid (HVA), another dopamine metabolite.[1][3] This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the therapeutic potential of COMT inhibition. It is often used in studies related to Parkinson's disease to understand how modulating dopamine metabolism affects disease pathology.[1][3] It can also be used to study the role of COMT in the metabolism of other catechol-containing compounds.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it may be kept at room temperature in continental US, but storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Solubility and Stock Solution Issues
Problem: I am having difficulty dissolving this compound or my stock solution appears to have precipitated.
Possible Causes and Solutions:
-
Low Temperature: DMSO can freeze at temperatures just below room temperature (18.5°C or 65.3°F).[6] If your stock solution in DMSO has solidified, gently warm it to room temperature to redissolve the compound.
-
Concentration Too High: You may be attempting to make a stock solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent. Try preparing a lower concentration stock solution.
-
Degradation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation and precipitation. Prepare fresh stock solutions regularly and store them in small aliquots to minimize freeze-thaw cycles.
Experimental Workflow for Preparing a this compound Stock Solution:
Caption: Workflow for preparing a this compound stock solution.
Inconsistent or Unexpected Experimental Results
Problem: I am observing high variability between replicate experiments or my results are not consistent with expected outcomes.
Possible Causes and Solutions:
-
Compound Instability in Media: The stability of this compound in aqueous cell culture media over long incubation periods is not well-documented. The compound may degrade, leading to a decrease in its effective concentration.
-
Recommendation: Prepare fresh dilutions of this compound in your experimental media immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
-
-
Off-Target Effects: While specific off-target effects for this compound are not detailed in the available literature, it is a possibility with any small molecule inhibitor.
-
Recommendation: Include appropriate controls in your experiments. This may involve using a structurally unrelated COMT inhibitor to confirm that the observed effects are due to COMT inhibition. Additionally, consider performing experiments in a cell line that does not express COMT to identify potential off-target effects.
-
-
Cell Culture Health: The health and passage number of your cells can significantly impact their response to treatment.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and free from contamination. Regularly check for mycoplasma contamination.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can lead to significant variability.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. Prepare a larger volume of your working solutions to minimize errors associated with pipetting very small volumes.
-
Logical Troubleshooting Flow for Inconsistent Results:
Caption: Troubleshooting flowchart for inconsistent experimental results.
Experimental Protocols
General Protocol for Determining the IC50 of this compound using a Fluorescence-Based COMT Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human COMT enzyme
-
Fluorescent COMT substrate (e.g., a commercially available fluorescent catecholamine derivative)
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black plates, suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these further into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is low enough not to affect enzyme activity (typically <1%).
-
Prepare reaction mixture: In each well of the 96-well plate, add the assay buffer, SAM, and the fluorescent COMT substrate.
-
Add this compound: Add the various concentrations of this compound to the appropriate wells. Include a "no inhibitor" control (with DMSO vehicle only) and a "no enzyme" control.
-
Initiate the reaction: Add the recombinant COMT enzyme to all wells except the "no enzyme" control to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Data analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of COMT inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for COMT Inhibition Assay:
References
Technical Support Center: Optimizing CGP 28014 Dosage for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CGP 28014 for maximal efficacy in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme involved in the degradation of catecholamines, which include neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2] By inhibiting COMT, this compound prevents the methylation of these catecholamines, leading to an increase in their synaptic availability and duration of action. Specifically, it blocks the conversion of dopamine to 3-methoxytyramine and 3,4-dihydroxyphenylacetic acid (DOPAC) to homovanillic acid (HVA).[1]
Q2: How can I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration, often near the EC50 or IC50 value, should be determined empirically for your specific cell line and experimental conditions. A dose-response curve is essential for this. You would typically treat your cells with a range of this compound concentrations and measure a relevant biological endpoint, such as the inhibition of COMT activity or the downstream effect on dopamine levels.[3][4]
Q3: What are the expected downstream effects of this compound treatment?
A3: By inhibiting COMT, this compound treatment is expected to lead to an increase in the levels of catecholamines like dopamine and a decrease in their methylated metabolites, such as homovanillic acid (HVA).[5] Measuring the ratio of HVA to dopamine can be a reliable indicator of COMT inhibition.[6]
Q4: Is there a known interaction between this compound and L-type calcium channels?
A4: While some studies suggest that genetic variations in COMT may influence calcium/calmodulin-dependent protein kinase (CaMK) pathways, there is currently no direct evidence in the scientific literature to suggest a direct interaction or modulation of L-type calcium channels by this compound or other COMT inhibitors.[7] The primary and well-established mechanism of action for this class of compounds is the inhibition of COMT.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | - Incorrect dosage: The concentration used may be too low. - Compound degradation: Improper storage or handling of this compound. - Low COMT expression: The cell line or tissue model may not express sufficient levels of COMT. - Insensitive assay: The method used to measure the downstream effect may not be sensitive enough. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment. - Verify COMT expression in your experimental model using techniques like Western blot or qPCR. - Use a highly sensitive detection method, such as HPLC with electrochemical detection or LC-MS/MS, for measuring catecholamines and their metabolites.[8][9] |
| High variability between replicate experiments | - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. - Pipetting errors: Inaccurate preparation of drug dilutions. - Sample degradation: Catecholamines are prone to oxidation. | - Standardize cell culture protocols and use cells within a consistent passage number range. - Calibrate pipettes regularly and use a systematic method for preparing serial dilutions. - Use antioxidants (e.g., ascorbic acid) in your sample collection and processing steps to prevent catecholamine degradation. Ensure samples are stored at -80°C. |
| Unexpected cell toxicity | - High concentration of this compound: The dosage used may be cytotoxic. - Off-target effects: At high concentrations, the compound may have unintended effects. - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic at the final concentration. | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay). - Use the lowest effective concentration determined from your dose-response studies. - Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Difficulty in measuring changes in dopamine or HVA | - Low basal levels: The endogenous levels of dopamine or HVA may be too low to detect significant changes. - Matrix effects in samples: Components in cell lysates or media can interfere with detection. - Suboptimal analytical method: The chosen method may lack the required sensitivity or specificity. | - Consider stimulating dopamine release if appropriate for your experimental model. - Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[9] - Optimize your HPLC or LC-MS/MS method for the specific analytes. This may include adjusting the mobile phase, column, or detector settings.[9] |
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and values used in the study of COMT inhibitors. Note that the specific values for this compound should be determined experimentally.
| Parameter | Typical Value / Range | Notes |
| IC50 (in vitro) | 10 nM - 10 µM | Highly dependent on the specific COMT inhibitor and the assay conditions. For example, the IC50 for ZIN27985035, a potent COMT inhibitor, was determined to be 17.6 nM for the membrane-bound form of COMT (MB-COMT).[10] |
| In Vitro Working Concentration | 1 - 5 x IC50 | A starting point for functional assays. The optimal concentration should be determined by a dose-response curve. |
| Cell Treatment Duration | 1 - 24 hours | The incubation time will depend on the specific downstream endpoint being measured. |
| DMSO (Solvent) Concentration | < 0.1% (v/v) | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an in vitro COMT activity assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on COMT enzyme activity.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
A suitable COMT substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl2)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer. A typical starting range might be from 1 nM to 100 µM. Also, prepare a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).
-
Enzyme and Substrate Preparation: Prepare working solutions of the COMT enzyme, SAM, and the substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add a small volume of the this compound dilution or vehicle control.
-
Add the COMT enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and SAM solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds.
-
Detection: Stop the reaction (if necessary, depending on the detection method) and measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Protocol 2: Measurement of Dopamine and HVA Levels in Cell Culture Supernatant by HPLC-EC
This protocol describes how to measure the effect of this compound on the extracellular levels of dopamine and its metabolite, HVA.
Materials:
-
Cell line of interest (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Antioxidant solution (e.g., 0.1 M perchloric acid with 0.1% ascorbic acid)
-
HPLC system with an electrochemical detector (HPLC-EC)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Dopamine and HVA standards
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at a desired density and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Immediately add the antioxidant solution to the supernatant to prevent catecholamine degradation.
-
Centrifuge the samples to remove any cellular debris.
-
-
Sample Analysis by HPLC-EC:
-
Inject a fixed volume of the prepared supernatant onto the HPLC system.
-
Separate dopamine and HVA using the C18 column and the appropriate mobile phase.
-
Detect the analytes using the electrochemical detector set at an optimal oxidation potential for dopamine and HVA.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of dopamine and HVA through the HPLC-EC system.
-
Determine the concentrations of dopamine and HVA in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the HVA/dopamine ratio for each treatment condition.
-
Compare the levels of dopamine, HVA, and the HVA/dopamine ratio between the control and this compound-treated groups.
-
Visualizations
Caption: The signaling pathway of dopamine metabolism and the inhibitory action of this compound on COMT.
References
- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Homovanillic acid measurement in clinical research: a review of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Dissection of the Role of Catechol-O-Methyltransferase in Cognition and Stress Reactivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using CGP 28014 and Mitigating Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CGP 28014, a selective inhibitor of catechol-O-methyltransferase (COMT). Due to a scarcity of publicly available data on its specific off-target profile and quantitative characteristics, this guide incorporates general principles for working with COMT inhibitors, drawing inferences from related compounds where appropriate. It is imperative that researchers empirically validate optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound functions as a selective, in vivo active inhibitor of catechol-O-methyltransferase (COMT).[1][2][3] Its primary role is to block the COMT-mediated methylation of catecholamines. This inhibition leads to a measurable decrease in methylated metabolites, such as 3-O-methyldopa (3OMD) and homovanillic acid (HVA), and a corresponding increase in metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC).[3]
Q2: I am observing unexpected cellular phenotypes. What are the potential off-targets of this compound?
A2: A specific off-target binding profile for this compound has not been detailed in the available literature. However, research into other COMT inhibitors has revealed potential cross-reactivity. For example, the COMT inhibitor tolcapone has been demonstrated to bind to 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[4] Researchers should consider the possibility of such off-target interactions and design appropriate control experiments to confirm that the observed biological effects are a direct result of COMT inhibition.
Q3: What is a suitable starting concentration for my in vitro experiments with this compound?
A3: There is a notable lack of published data specifying effective in vitro concentrations for this compound. One study has suggested that it possesses weak in vitro activity, which may indicate that it is a prodrug requiring metabolic activation to become fully effective.[3] Consequently, the optimal concentration in cell-based assays will likely be dependent on the metabolic capabilities of the specific cell line used. It is recommended to perform a comprehensive dose-response analysis, for instance from 1 nM to 100 µM, to ascertain the effective concentration range for your experimental system.
Q4: How should I handle the stability of this compound in my experiments?
A4: While there is no specific data on the stability of this compound in cell culture media, standard laboratory practice for small molecules is recommended. This includes preparing fresh stock solutions for each experiment and performing the final dilution into media immediately prior to treating the cells. This minimizes the potential for degradation or adsorption to labware.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No discernible impact on catecholamine metabolism. | 1. Compound Inactivity/Prodrug Effect: The experimental system (e.g., cell line) may lack the necessary metabolic enzymes to activate this compound.[3]2. Suboptimal Concentration: The concentration of the inhibitor may be insufficient to produce a measurable effect.3. Compound Degradation: The compound may have degraded during storage or after dilution. | 1. Utilize a cell line with known metabolic activity or consider a co-culture system. Employ a directly active COMT inhibitor as a positive control.2. Conduct a thorough dose-response study to identify the optimal concentration.3. Always prepare fresh solutions before each experiment. |
| High levels of cytotoxicity or evidence of off-target effects. | 1. Excessive Concentration: High concentrations can lead to non-specific binding and cellular toxicity.2. Off-Target Binding: The compound may be interacting with unintended cellular proteins.[4] | 1. Reduce the concentration of this compound. It is crucial to determine the therapeutic window by comparing the on-target effective concentration (EC50) with the cytotoxic concentration (CC50).2. Use a structurally unrelated COMT inhibitor to verify if the observed effect is specific to COMT inhibition. The use of COMT gene knockdown or knockout models can provide more definitive evidence. |
| Significant variability between experimental replicates. | 1. Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions.2. Cellular Health and Passage Number: Differences in cell health or using cells from a wide range of passage numbers.3. Inconsistent Incubation Times: Variations in the duration of compound exposure. | 1. Standardize the protocol for preparing all solutions.2. Maintain a consistent cell passage number and ensure high cell viability before initiating experiments.3. Strictly adhere to a standardized incubation time for all replicates and experiments. |
Quantitative Data
Disclaimer: The following table is for illustrative purposes only, as specific quantitative data for this compound is not available in the public domain. Researchers must determine these parameters empirically.
Table 1: Illustrative Pharmacological Data for a COMT Inhibitor
| Parameter | Value | Description |
| IC50 (COMT) | Data Not Available | Concentration of inhibitor required for 50% inhibition of COMT enzyme activity. |
| Ki (COMT) | Data Not Available | The inhibition constant, indicating the binding affinity of the inhibitor to COMT. |
| Selectivity Profile | Data Not Available | IC50 values against a panel of other methyltransferases and known off-targets. |
| Cellular Potency (EC50) | System-dependent | The concentration required to achieve 50% of the maximum effect in a cell-based assay. |
| Cytotoxicity (CC50) | System-dependent | The concentration that results in 50% cell death. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro COMT Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of this compound on COMT activity in a cell lysate preparation.
-
Preparation of Cell Lysates: Culture the cells of interest to the desired confluency. Harvest the cells and prepare a lysate using a suitable buffer (e.g., RIPA). Centrifuge to pellet cell debris and collect the supernatant containing COMT.
-
Protein Quantification: Accurately determine the total protein concentration of the lysate using a standard assay such as the BCA method.
-
Inhibition Assay:
-
In a microplate, add a standardized amount of cell lysate to each well.
-
Add a range of concentrations of this compound (and a vehicle control).
-
Pre-incubate the lysate with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the COMT substrate (e.g., dopamine) and the methyl donor, S-adenosylmethionine (SAM).
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction, typically by adding an acidic solution.
-
-
Product Detection: Measure the amount of the methylated product formed using a sensitive technique such as HPLC or a specific ELISA.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The inhibitory effect of this compound on the COMT pathway.
Caption: A workflow for establishing the optimal in vitro concentration.
Caption: A logical framework for troubleshooting unexpected results.
References
- 1. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microdialysis with CGP 28014
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using microdialysis to study the compound CGP 28014.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] Its primary action is to prevent the methylation of catechols. In neurochemical studies, it has been shown to significantly reduce the levels of homovanillic acid (HVA), a metabolite of dopamine, without altering the levels of dopamine (DA) or 3,4-dihydroxyphenylacetic acid (DOPAC).[1][3]
Q2: What are the expected neurochemical effects of administering this compound in a brain microdialysis experiment?
A2: When administering this compound, you should expect to see a decrease in the extracellular concentration of HVA in the dialysate. The concentrations of DA and DOPAC should remain relatively unchanged.[1] This is because COMT is responsible for the conversion of DOPAC to HVA. By inhibiting COMT, this compound blocks this metabolic pathway.
Q3: Why is in vivo calibration of the microdialysis probe essential when studying this compound?
A3: In vivo calibration is crucial because the recovery of an analyte from the tissue can be significantly different from its recovery in an in vitro solution.[4][5] Factors in the tissue, such as cellular uptake, metabolism, and tortuosity of the extracellular space, affect diffusion and, therefore, the probe's recovery rate.[5][6] Using only in vitro recovery data can lead to imprecise estimations of the actual extracellular concentrations of your analyte.[5]
Troubleshooting Guides
Issue 1: Low or No Recovery of Analytes
Q: I am not detecting my analytes (dopamine, HVA, etc.) or the recovery is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Flow Rate: The recovery of an analyte is inversely proportional to the perfusion flow rate.[7][8] A high flow rate does not allow sufficient time for the analyte to diffuse across the probe membrane.
-
Incorrect Probe Placement: The microdialysis probe may not be in the target brain region.
-
Solution: Verify the stereotactic coordinates and perform histological analysis after the experiment to confirm probe placement.
-
-
Probe Clogging or Damage: The pores of the dialysis membrane can become blocked by tissue debris or proteins over time, reducing recovery.[7]
-
Analyte Degradation: Neurotransmitters can be unstable.
-
Solution: Collect dialysate samples in vials containing an antioxidant (e.g., perchloric acid, EDTA) and keep them on ice or in a refrigerated fraction collector during the experiment. Store samples at -80°C until analysis.
-
-
Insufficient Analytical Sensitivity: The concentration of neurotransmitters in the dialysate is often very low (nanomolar to picomolar range).[11]
Issue 2: High Variability in Baseline Readings
Q: My baseline levels of neurotransmitters are fluctuating significantly before I administer this compound.
Possible Causes and Solutions:
-
Insufficient Equilibration Time: The tissue needs time to recover from the trauma of probe insertion.[7]
-
Solution: Allow for a sufficient stabilization period (typically 1-2 hours) after probe implantation before starting baseline collection.
-
-
Inconsistent Perfusion Flow: Fluctuations in the flow rate from the pump will cause variable recovery and thus, variable analyte concentrations.[7]
-
Solution: Use a high-precision syringe pump and ensure there are no leaks in the tubing or connections. Calibrate the pump for the specific syringe being used.[12]
-
-
Anesthesia Effects: Anesthetics can have profound effects on basal neurotransmitter levels, and the depth of anesthesia can influence these levels.[13][14]
-
Solution: Maintain a stable level of anesthesia throughout the experiment. If possible for your experimental design, consider conducting experiments in freely moving animals to avoid the confounding effects of anesthesia.[13]
-
-
Leaky Connections: A leak in the tubing or at the probe inlet/outlet can cause inconsistent flow and sample loss.
-
Solution: Carefully check all connections for leaks before and during the experiment. Ensure fittings are tight but not overtightened to avoid damaging the probe.
-
Issue 3: Unexpected Analyte Concentrations After this compound Administration
Q: I administered this compound, but I don't see the expected decrease in HVA, or I see unexpected changes in other analytes.
Possible Causes and Solutions:
-
Ineffective Drug Delivery: The drug may not be reaching the target tissue at a sufficient concentration.
-
Solution: If administering systemically, ensure the dose is appropriate and the route of administration is correct. If applying locally via reverse dialysis, ensure the concentration in the perfusate is adequate and that the drug is stable in the perfusion solution.
-
-
Solubility and Stability of this compound: The compound may have poor solubility in your perfusion medium or may be unstable.
-
Solution: Check the solubility and stability of this compound in your chosen vehicle (e.g., artificial cerebrospinal fluid). You may need to adjust the pH or add a solubilizing agent, but be cautious as this could affect the tissue.
-
-
Sampling Artifacts: The composition of the perfusion fluid can create an artificial concentration gradient, affecting the measured efflux of a substance.[15][16]
-
Solution: Ensure your artificial cerebrospinal fluid (aCSF) closely mimics the ionic composition of the brain's extracellular fluid.
-
-
Interaction with Anesthesia: The anesthetic agent may interact with the pharmacological effects of this compound.[13]
-
Solution: Review the literature for any known interactions between your chosen anesthetic and COMT inhibitors or the dopaminergic system.
-
Data Presentation
Table 1: Factors Influencing Microdialysis Probe Recovery
| Parameter | Effect on Relative Recovery | Rationale |
| Perfusion Flow Rate | Decreasing flow rate increases recovery.[7][8][12] | Allows more time for analyte diffusion across the membrane, approaching equilibrium.[8] |
| Membrane Length/Area | Increasing membrane length/area increases recovery.[7][12] | Provides a larger surface area for diffusion to occur. |
| Temperature | Increasing temperature generally increases recovery.[7] | Diffusion is a temperature-dependent process. |
| Analyte Molecular Weight | Increasing molecular weight decreases recovery.[7][17] | Larger molecules diffuse more slowly across the membrane pores. |
| Membrane Cut-off | A higher molecular weight cut-off (MWCO) is needed for larger molecules. | The pore size of the membrane must be large enough for the analyte to pass through.[12] |
Table 2: Comparison of In Vivo Calibration Methods
| Calibration Method | Principle | Advantages | Disadvantages |
| Zero-Flow Rate | Extrapolating dialysate concentrations at various flow rates to a theoretical zero flow, where recovery is 100%.[4] | Provides an estimate of the absolute extracellular concentration. | Time-consuming; requires multiple flow rate changes and a long stabilization period for each.[6] |
| No-Net-Flux (NNF) | Perfusing the probe with several known concentrations of the analyte to find the concentration at which there is no net movement across the membrane.[4][18] | Provides both the extracellular concentration and the in vivo recovery (extraction fraction).[18] | Requires perfusing the brain with the analyte of interest, which can have pharmacological effects; time-consuming.[8][18] |
| Retrodialysis (Recovery by Loss) | Perfusing a known concentration of the analyte (or a calibrator) through the probe and measuring its disappearance into the tissue.[19][20] | Less time-consuming than NNF or zero-flow; can be performed simultaneously with sampling if using a stable-isotope-labeled calibrator.[18][19] | Assumes that the rate of loss from the probe is equal to the rate of recovery into the probe, which may not always be true.[21] |
Experimental Protocols
Protocol 1: In Vivo Probe Calibration using the No-Net-Flux Method
-
Probe Insertion: Following stereotactic surgery, implant the microdialysis probe into the target brain region (e.g., striatum).
-
Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min) for at least 60-120 minutes to allow the tissue to stabilize.
-
Baseline Collection: Collect at least 3-4 baseline samples (e.g., 20 minutes each) with aCSF alone to establish stable baseline levels of the analyte.
-
Analyte Perfusion: Sequentially perfuse the probe with at least four different known concentrations of the analyte (e.g., HVA) in aCSF. Two concentrations should be below the expected extracellular concentration and two should be above.
-
Sample Collection: For each concentration, perfuse for a period sufficient to reach steady-state (e.g., 60 minutes) and then collect 3-4 samples.
-
Washout: Perfuse with aCSF alone at the end of the experiment to allow analyte levels to return to baseline.
-
Data Analysis:
-
Calculate the net flux for each concentration: (Concentration in perfusate) - (Concentration in dialysate).
-
Plot the net flux (y-axis) against the concentration in the perfusate (x-axis).
-
The x-intercept of the resulting linear regression line represents the point of no-net-flux, which is the estimated absolute extracellular concentration of the analyte.[18]
-
The slope of the line is equal to the negative of the in vivo recovery (extraction fraction).[18]
-
Visualizations
Caption: A typical workflow for a microdialysis experiment involving the administration of this compound.
Caption: The metabolic pathway of dopamine and the inhibitory action of this compound on the COMT enzyme.
Caption: A logical flowchart for troubleshooting the common issue of low analyte recovery in microdialysis.
References
- 1. medkoo.com [medkoo.com]
- 2. CGP-28014 - Immunomart [immunomart.com]
- 3. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovery rates of combination antibiotic therapy using in vitro microdialysis simulating in vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. FAQ - Technical Resources [microdialysis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A sampling artifact in the microdialysis study of changes in extracellular [Mg2+] upon spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
- 18. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro microdialysis membrane efficiency of broad-spectrum antibiotics in combination and alone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of Microdialysis Sampling Calibration Approaches for Lipophilic Analytes: Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating L-type Calcium Channel Modulators
Disclaimer: Information specifically addressing experimental variability for CGP 28014 is limited in publicly available resources. The following guide provides troubleshooting advice and experimental protocols relevant to the study of L-type calcium channel modulators in general, a likely context for this compound's research.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in-vitro and in-vivo experiments with L-type calcium channel modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when working with L-type calcium channel modulators?
A1: Experimental variability can arise from several factors:
-
Cell Line Integrity: Passage number, cell line misidentification, and genetic drift can alter the expression and function of L-type calcium channels.
-
Reagent Quality and Stability: The purity, storage conditions, and freeze-thaw cycles of the modulator compound can impact its potency.
-
Experimental Conditions: Minor fluctuations in temperature, pH, and CO2 levels can influence cellular physiology and channel activity.
-
Assay-Specific Parameters: Inconsistent incubation times, cell densities, and substrate concentrations can lead to significant variations in results.
-
Equipment Calibration: Improperly calibrated plate readers, microscopes, and patch-clamp amplifiers can introduce systematic errors.
Q2: My dose-response curve for an L-type calcium channel agonist is not sigmoidal. What could be the issue?
A2: A non-sigmoidal dose-response curve can be due to several reasons:
-
Compound Solubility: The modulator may be precipitating at higher concentrations.
-
Off-Target Effects: At high concentrations, the compound may be interacting with other cellular targets, leading to complex biological responses.
-
Cytotoxicity: The compound could be causing cell death at higher doses, leading to a decrease in signal.
-
Incorrect Dilution Series: Errors in preparing the serial dilutions can distort the shape of the curve.
Q3: I am observing inconsistent results in my patch-clamp electrophysiology experiments. What should I check?
A3: Inconsistent patch-clamp recordings are a common issue. Consider the following:
-
Seal Resistance: A low giga-ohm seal will result in a noisy baseline and inaccurate measurements.
-
Pipette and Bath Solutions: Ensure the osmolarity and ionic concentrations of your intracellular and extracellular solutions are correct and freshly prepared.
-
Cell Health: Only use healthy, well-adhered cells with a smooth membrane appearance.
-
Voltage Protocol: Verify that the voltage clamp protocol is appropriate for activating L-type calcium channels and is consistent between experiments.[1][2]
-
Channel Rundown: L-type calcium channels can exhibit "rundown," a gradual decrease in activity over time. Monitor channel activity with a stable baseline before drug application.
Troubleshooting Guides
Guide 1: Inconsistent Results in Calcium Imaging Assays
| Symptom | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of fluorescent dye. | Optimize washing steps after dye loading. Use a background correction algorithm. |
| Autofluorescence from the compound or media. | Test for compound autofluorescence at the excitation/emission wavelengths used. Use phenol red-free media. | |
| Low signal-to-noise ratio | Suboptimal dye loading (concentration or time). | Titrate the dye concentration and incubation time to find the optimal conditions for your cell type. |
| Low expression of L-type calcium channels. | Use a cell line known to express high levels of the target channel subtype (e.g., Cav1.2, Cav1.3).[1][3] | |
| Variable baseline fluorescence | Uneven cell plating or cell clumping. | Ensure a single-cell suspension before plating and allow adequate time for attachment and spreading. |
| Fluctuations in temperature. | Use a heated stage incubator on the microscope to maintain a constant temperature. | |
| No response to agonist | Inactive compound. | Verify the activity of the compound with a positive control. Prepare fresh stock solutions. |
| Incorrect filter set on the microscope. | Ensure the excitation and emission filters match the spectral properties of the calcium indicator dye. |
Guide 2: Unexpected Phenotypes in In Vivo Studies
| Symptom | Possible Cause | Suggested Solution |
| Lack of efficacy | Poor bioavailability of the compound. | Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Rapid metabolism of the compound. | Co-administer with an inhibitor of the relevant metabolic enzymes, if known, or modify the compound to improve stability. | |
| Incorrect dosing regimen. | Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic data. | |
| Off-target toxicity | The compound is interacting with other ion channels or receptors. | Perform a broad panel of off-target screening assays to identify potential unintended interactions. |
| Formulation issues leading to localized high concentrations. | Optimize the vehicle and route of administration to ensure proper distribution of the compound. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for L-type Calcium Channel Agonists
-
Cell Plating: Plate cells (e.g., HEK293 cells stably expressing the L-type calcium channel of interest) in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2 µM in Hanks' Balanced Salt Solution (HBSS).
-
Incubation: Remove the culture medium from the wells and add 100 µL of the dye-loading buffer. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently remove the dye-loading buffer and wash the cells twice with 100 µL of HBSS.
-
Compound Addition: Prepare a serial dilution of the L-type calcium channel agonist. Add the compound to the wells.
-
Depolarization: To activate the voltage-gated L-type calcium channels, add a solution of high potassium chloride (e.g., 50 mM KCl) to depolarize the cell membrane.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader or fluorescence microscope with the appropriate excitation/emission wavelengths for the chosen dye.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2).
-
-
Pipette Pulling: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Apply a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials from -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.
-
Drug Perfusion: After establishing a stable baseline recording, perfuse the experimental chamber with the external solution containing the L-type calcium channel modulator at the desired concentration.
-
Data Analysis: Analyze the current amplitude and kinetics before and after drug application.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for an L-type Calcium Channel Agonist
| Concentration (nM) | % Maximum Response (Mean ± SD) |
| 0.1 | 2.3 ± 0.8 |
| 1 | 15.6 ± 2.1 |
| 10 | 48.9 ± 4.5 |
| 100 | 85.2 ± 3.7 |
| 1000 | 98.1 ± 1.9 |
| 10000 | 99.5 ± 1.2 |
Table 2: Troubleshooting Experimental Variability - A Comparative Example
| Parameter | Experiment 1 (High Variability) | Experiment 2 (Low Variability) |
| Cell Passage Number | P5 - P30 | P5 - P10 |
| Compound Stock | Multiple freeze-thaw cycles | Freshly prepared |
| Incubation Temperature | Room Temperature (uncontrolled) | 37°C Water Bath |
| EC50 (nM) | 85.7 ± 25.3 | 45.2 ± 5.1 |
Visualizations
Caption: Simplified signaling pathway of L-type calcium channel activation.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for screening L-type calcium channel modulators.
References
Technical Support Center: Interpreting Unexpected Results with CGP 28014
Welcome to the technical support center for CGP 28014. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this catechol-O-methyltransferase (COMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound is expected to increase the bioavailability of these neurotransmitters.
Q2: What are the expected downstream effects of COMT inhibition by this compound?
The primary expected effect is a change in the metabolic profile of catecholamines. Specifically, inhibition of COMT should lead to a decrease in the formation of methylated metabolites, such as homovanillic acid (HVA) from dopamine, and an increase in the levels of deaminated metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC). One study indicated that while this compound significantly reduced HVA levels, it did not modify dopamine (DA) or DOPAC levels, suggesting a potentially complex mechanism of action.[1]
Q3: Are there known off-target effects for COMT inhibitors that I should be aware of?
While specific off-target effects for this compound are not extensively documented, other COMT inhibitors, such as tolcapone and entacapone, have known side effects. These include liver toxicity (particularly with tolcapone), gastrointestinal issues like diarrhea, and dyskinesia (involuntary movements) due to increased dopaminergic activity.[2][3] Researchers should be mindful of these potential effects in their experimental models.
Q4: Can genetic variations in my experimental model affect the results with this compound?
Yes, this is a critical consideration. A common polymorphism in the human COMT gene (Val158Met) results in a significant difference in enzyme activity.[4][5] The Val allele is associated with higher COMT activity, while the Met allele leads to lower activity.[4][5] Therefore, the genetic background of your cell lines or animal models could lead to substantial differences in the observed efficacy of this compound. COMT activity can also be influenced by gender.[6]
Troubleshooting Guides
Unexpected Result 1: No significant change in HVA levels after treatment with this compound.
This could be due to several factors, ranging from experimental setup to the biological context.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure that this compound is properly stored and that the prepared solutions are fresh. The stability of the compound in your specific experimental buffer and temperature should be considered. |
| Low COMT Activity in the Experimental Model | Verify the basal COMT activity in your cell line or tissue model. Some models may have inherently low COMT expression or activity, making it difficult to observe a significant effect of an inhibitor.[6] |
| Issues with Analytical Method (e.g., HPLC) | If you are using HPLC to measure HVA, troubleshoot your method. Check for retention time drift, baseline noise, or poor peak resolution. Ensure your column is properly equilibrated and the mobile phase is correctly prepared.[7] |
| Incorrect Dosing | Perform a dose-response curve to ensure you are using an effective concentration of this compound. Sub-optimal concentrations may not produce a measurable effect. |
Unexpected Result 2: Observed cell death or toxicity at expected therapeutic concentrations.
While one study on a "CGP" compound showed no effect on platelet viability, this may not apply to all cell types or to this compound specifically.[8] Toxicity can arise from a variety of factors.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | As seen with other COMT inhibitors, there may be off-target effects leading to cytotoxicity. Consider performing assays to assess mitochondrial function or markers of apoptosis. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your experiment is not exceeding the tolerance level of your cells. Run a vehicle-only control. |
| Catecholamine-Induced Toxicity | By inhibiting COMT, you are increasing the levels of catecholamines. In some cell types, elevated dopamine can be cytotoxic through oxidative stress. Consider co-treatment with an antioxidant to test this hypothesis. |
| Compound Purity | Verify the purity of your this compound batch. Impurities could be responsible for the observed toxicity. |
Unexpected Result 3: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| COMT Enzyme Instability | The COMT enzyme can be thermolabile.[9] Ensure consistent temperature and handling of your biological samples throughout the experiment to maintain enzyme activity. |
| Inconsistent Cell Culture Conditions | Factors such as cell passage number, confluency, and media conditions can influence cellular metabolism and drug response. Standardize your cell culture protocols. |
| Genetic Drift in Cell Lines | If you are using a cell line for an extended period, genetic drift could lead to changes in COMT expression or activity. It is advisable to use cells from a consistent and low passage number. |
| Analytical Method Variability | For methods like HPLC, ensure consistent sample preparation and analysis conditions. Use internal standards to control for injection volume and detector response variations.[10][11] |
Experimental Protocols
Protocol 1: Basic COMT Activity Assay
This protocol provides a general workflow for measuring COMT activity in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture containing a COMT substrate (e.g., a fluorescent probe like 3-BTD or a catecholamine), a methyl donor (S-adenosyl-L-methionine, SAM), and magnesium chloride in a suitable buffer.
-
Add a standardized amount of cell lysate to initiate the reaction.
-
For inhibitor studies, pre-incubate the lysate with this compound before adding the substrate.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction (e.g., by adding an acid or placing on ice).
-
-
Detection:
-
Measure the formation of the methylated product. The detection method will depend on the substrate used (e.g., fluorescence for a fluorescent probe, or HPLC-ECD/MS for catecholamine metabolites).
-
Protocol 2: Analysis of Dopamine Metabolites by HPLC
This protocol outlines a general approach for measuring dopamine, DOPAC, and HVA.
-
Sample Extraction:
-
Collect cell culture media or tissue homogenates.
-
Add an internal standard.
-
Perform a protein precipitation step (e.g., with perchloric acid).
-
Centrifuge and filter the supernatant.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.
-
The mobile phase typically consists of an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Detection can be achieved using electrochemical detection (ECD) for high sensitivity or mass spectrometry (MS).
-
-
Data Analysis:
-
Quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their peak areas to those of a standard curve.
-
Normalize the results to the internal standard and the protein content of the original sample.
-
Visualizations
Caption: Dopamine metabolism via COMT and MAO pathways.
Caption: Workflow for assessing COMT inhibition.
References
- 1. tebubio.com [tebubio.com]
- 2. Problems with the present inhibitors and a relevance of new and improved COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical issues with COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic variation in COMT activity impacts learning and dopamine release capacity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Enhancing the Bioavailability of CGP 28014
Frequently Asked Questions (FAQs)
Q1: What is CGP 28014 and what is its mechanism of action?
This compound is an inhibitor of catechol-O-methyltransferase (COMT).[1][2] COMT is an enzyme involved in the degradation of catecholamines, such as dopamine. By inhibiting COMT, this compound increases the levels of dopamine and its metabolite dihydroxyphenylacetic acid (DOPAC), while reducing levels of homovanillic acid (HVA).[2][3] This mechanism of action suggests its potential therapeutic use in conditions where modulation of the dopaminergic system is beneficial.
Q2: Why might this compound exhibit low oral bioavailability?
While specific data for this compound is limited, poorly soluble drugs often face challenges with oral bioavailability due to inadequate dissolution and/or absorption in the gastrointestinal (GI) tract.[4][5] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the GI tract. If a compound has low aqueous solubility, this dissolution step can be the rate-limiting factor for its absorption.
Q3: What are the initial steps to assess the bioavailability of this compound in a pre-clinical setting?
The initial assessment should focus on determining the physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. These properties are key determinants of oral bioavailability and are the basis of the Biopharmaceutics Classification System (BCS). A common approach is to conduct in vitro solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and to assess permeability using a Caco-2 cell monolayer assay.
Q4: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state.
-
Lipid-Based Formulations: Dissolving or suspending the drug in a lipid-based vehicle.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.
The choice of strategy will depend on the specific properties of this compound and the desired drug product characteristics.
Troubleshooting Guide
This section provides guidance on common issues encountered during the development of oral formulations for poorly soluble compounds.
Issue 1: Low and Variable Drug Exposure in Animal Pharmacokinetic (PK) Studies
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid-state properties of your this compound drug substance. This includes determining its crystalline form (polymorphism) and particle size distribution. Different crystal forms can have different solubilities.
-
Evaluate the effect of pH on the solubility of this compound. If the compound has ionizable groups, its solubility may be significantly influenced by the pH of the surrounding medium.
-
Consider a formulation approach that enhances dissolution. Based on the characterization, select an appropriate formulation strategy as detailed in the experimental protocols below.
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
This protocol describes a common particle size reduction technique to improve the dissolution rate.
Objective: To prepare a suspension of micronized this compound for oral dosing in pre-clinical species.
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% w/v Tween 80 in water)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)
-
Jet mill or air-jet mill
-
Laser diffraction particle size analyzer
Methodology:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Characterize the particle size distribution of the micronized powder using laser diffraction. Aim for a mean particle size (D50) of less than 10 µm.
-
Prepare the vehicle by dissolving the carboxymethyl cellulose in water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Prepare the wetting agent solution.
-
In a suitable container, add the micronized this compound powder.
-
Slowly add a small amount of the wetting agent solution to the powder to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.
-
Store the suspension at 2-8°C and ensure it is well-dispersed before each use.
Protocol 2: Formulation of a this compound Solid Dispersion by Spray Drying
This protocol outlines the preparation of an amorphous solid dispersion to enhance solubility.
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution and oral absorption.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)
-
Solvent (e.g., methanol, ethanol, or a mixture thereof)
-
Spray dryer
-
Dissolution testing apparatus (USP Apparatus II)
Methodology:
-
Determine the appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the chosen polymer in the solvent to create a clear solution.
-
Set the parameters of the spray dryer (inlet temperature, feed rate, atomization pressure) based on the solvent system and desired particle characteristics.
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting solid dispersion powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD) and perform in vitro dissolution testing to compare its release profile against the unformulated this compound.
Data Presentation
Table 1: Hypothetical In Vitro Dissolution of Different this compound Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unformulated this compound | 5 | 2 |
| 15 | 5 | |
| 30 | 8 | |
| 60 | 12 | |
| Micronized this compound | 5 | 15 |
| 15 | 35 | |
| 30 | 50 | |
| 60 | 65 | |
| This compound Solid Dispersion (1:3 Drug-to-Polymer) | 5 | 40 |
| 15 | 75 | |
| 30 | 90 | |
| 60 | 98 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Unformulated this compound | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 |
| Micronized this compound | 250 ± 50 | 2.0 ± 0.5 | 1200 ± 200 |
| This compound Solid Dispersion | 800 ± 150 | 1.0 ± 0.5 | 4500 ± 500 |
Visualizations
Signaling Pathway of COMT Inhibition
Caption: Mechanism of action of this compound as a COMT inhibitor.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting and optimizing a formulation to improve bioavailability.
References
- 1. CGP-28014 - Immunomart [immunomart.com]
- 2. tebubio.com [tebubio.com]
- 3. medkoo.com [medkoo.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Long-Term Studies of CGP 28014 and Other COMT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during long-term studies of the Catechol-O-methyltransferase (COMT) inhibitor, CGP 28014, and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine. In the context of Parkinson's disease research, COMT inhibitors are primarily used as adjuncts to L-DOPA therapy. By inhibiting COMT, these compounds prevent the peripheral breakdown of L-DOPA to 3-O-methyldopa (3-OMD), which increases the bioavailability of L-DOPA in the brain. This, in turn, allows for more L-DOPA to be converted to dopamine, leading to a more sustained dopaminergic stimulation.[3]
Q2: A collaborator mentioned this compound in the context of L-type calcium channels. Is this correct?
A2: The primary and well-established mechanism of action for this compound is the inhibition of COMT. While some compounds with the "CGP" designation may interact with L-type calcium channels, the available scientific literature predominantly classifies this compound as a COMT inhibitor. It is possible there has been a misunderstanding or confusion with a different compound. For accurate experimental design, it is crucial to focus on its effects on the dopamine metabolic pathway.
Q3: What are the most common challenges and adverse effects observed in long-term preclinical studies of COMT inhibitors?
A3: Long-term studies with COMT inhibitors can present several challenges. The most common adverse effects are often related to increased dopaminergic activity due to the potentiation of L-DOPA. These include dyskinesia (involuntary movements) and nausea.[4] Non-dopaminergic side effects are also frequently observed, most notably diarrhea and a harmless discoloration of urine to a reddish-orange color.[4][5] A more serious, though less common, concern is the potential for liver toxicity (hepatotoxicity), which has been particularly associated with the COMT inhibitor tolcapone.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in behavioral studies with animal models.
-
Possible Cause 1: Variability in L-DOPA administration.
-
Troubleshooting Tip: Ensure precise and consistent timing and dosage of L-DOPA in conjunction with the COMT inhibitor. The potentiation effect is highly dependent on the presence of L-DOPA.
-
-
Possible Cause 2: Animal model-specific responses.
-
Troubleshooting Tip: Different animal models of Parkinson's disease (e.g., 6-OHDA-lesioned rats vs. MPTP-treated primates) can exhibit varied responses.[8] It is crucial to select the model that best recapitulates the specific aspects of the disease being studied and to be aware of the inherent limitations of each model.
-
-
Possible Cause 3: Development of tolerance or sensitization.
-
Troubleshooting Tip: In long-term studies, monitor for changes in behavioral response over time that may indicate tolerance or sensitization to the drug's effects. Incorporate washout periods or dose-response assessments at different time points to characterize these changes.
-
Problem 2: Signs of toxicity in long-term animal studies.
-
Possible Cause 1: Hepatotoxicity.
-
Troubleshooting Tip: Regularly monitor liver function through blood tests for liver enzymes (e.g., ALT, AST).[7] With compounds structurally related to tolcapone, this is a critical monitoring parameter.
-
-
Possible Cause 2: Gastrointestinal distress.
-
Troubleshooting Tip: Monitor animals for signs of diarrhea, weight loss, or dehydration.[5] If severe, consider dose reduction or alternative formulations.
-
-
Possible Cause 3: Exaggerated dopaminergic side effects.
-
Troubleshooting Tip: Observe for excessive dyskinesia, stereotypy, or agitation. If these are observed, it may be necessary to adjust the dose of L-DOPA being co-administered.[5]
-
Problem 3: Compound stability issues in long-term experiments.
-
Possible Cause 1: Degradation of the compound in solution.
-
Troubleshooting Tip: Prepare fresh solutions of the COMT inhibitor for each administration, especially for in vitro assays. For in vivo studies, conduct a stability analysis of the formulation under the conditions of use.
-
-
Possible Cause 2: Improper storage.
-
Troubleshooting Tip: Store the solid compound and stock solutions according to the manufacturer's recommendations, typically protected from light and moisture. Conduct periodic purity and concentration checks of your stock solutions.
-
Data Presentation
Table 1: Comparative Profile of Selected COMT Inhibitors
| Feature | Entacapone | Tolcapone | Opicapone |
| Primary Site of Action | Peripheral | Central & Peripheral | Peripheral |
| Common Side Effects | Dyskinesia, Nausea, Diarrhea, Urine Discoloration | Dyskinesia, Nausea, Diarrhea, Urine Discoloration, Sleep Disorders | Dyskinesia |
| Risk of Hepatotoxicity | Very low | Higher risk, requires liver enzyme monitoring | Not observed to date |
| Dosing Frequency | With each L-DOPA dose | Typically 3 times daily | Once daily |
Note: Data compiled from multiple sources.[6]
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
A catechol substrate (e.g., epinephrine)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection reagent for the methylated product or a coupled enzyme system to measure a byproduct.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the assay buffer, S-COMT enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding acid or a specific stop solution).
-
Quantify the amount of product formed using an appropriate detection method (e.g., spectrophotometry, fluorometry, or HPLC).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Long-Term Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines a long-term study to evaluate the efficacy and safety of a COMT inhibitor in a common preclinical model of Parkinson's disease.
Animal Model:
-
Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male rats to induce a severe depletion of dopamine in the striatum.
Experimental Groups:
-
Vehicle control (lesioned animals receiving vehicle for both L-DOPA and the COMT inhibitor)
-
L-DOPA only (lesioned animals receiving L-DOPA and vehicle for the COMT inhibitor)
-
L-DOPA + Test Compound (lesioned animals receiving L-DOPA and the COMT inhibitor)
-
Sham-operated control (non-lesioned animals receiving vehicle)
Procedure:
-
Baseline Behavioral Testing: Two to three weeks post-lesion surgery, assess the rotational behavior induced by a dopamine agonist (e.g., apomorphine) to confirm the lesion.
-
Long-Term Treatment: Administer the respective treatments daily for a prolonged period (e.g., 4-12 weeks). The COMT inhibitor is typically given shortly before L-DOPA administration.
-
Behavioral Monitoring:
-
Rotational Behavior: Periodically (e.g., weekly), measure the contralateral rotations induced by L-DOPA to assess the potentiation effect of the COMT inhibitor.
-
Abnormal Involuntary Movements (AIMs): Score the severity of L-DOPA-induced dyskinesias at regular intervals.
-
General Health: Monitor body weight, food and water intake, and general appearance daily.
-
-
Toxicology and Safety Assessment:
-
Collect blood samples at baseline, mid-point, and end of the study for analysis of liver enzymes and other relevant biomarkers.
-
At the end of the study, perfuse the animals and collect brains for neurochemical analysis (e.g., dopamine and metabolite levels via HPLC) and histological evaluation (e.g., tyrosine hydroxylase immunohistochemistry to confirm the lesion).
-
Collect other organs (e.g., liver, kidneys) for histopathological examination.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA with repeated measures). Compare toxicology and neurochemical data between groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a long-term preclinical study.
References
- 1. medkoo.com [medkoo.com]
- 2. CGP-28014 - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety and tolerability of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical issues with COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. neurology.org [neurology.org]
- 8. Catechol-O-methyltransferase inhibitors in preclinical models as adjuncts of L-dopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of CGP 28014
Welcome to the technical support center for the in vivo application of CGP 28014. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] COMT is involved in the degradation of catecholamines, including neurotransmitters like dopamine. By inhibiting COMT, this compound can modulate the levels of these neurotransmitters and their metabolites. Specifically, it has been shown to reduce the levels of homovanillic acid (HVA) without altering dopamine (DA) and 3,4-dihydroxyphenylacetic acid (DOPAC) levels.[1] It also increases the renal excretion of both dopamine and DOPAC.[1][2]
Q2: What are the common challenges in delivering this compound in vivo?
A2: While specific data for this compound is limited in publicly available literature, common challenges with in vivo delivery of small molecule inhibitors like this compound can include:
-
Poor Solubility: The compound may have low solubility in aqueous solutions, making it difficult to prepare formulations suitable for injection.
-
Inconsistent Bioavailability: The amount of drug that reaches the target tissue can vary between animals and experiments, leading to inconsistent results.
-
Stability Issues: The compound may degrade in solution or after administration, reducing its efficacy.
-
Vehicle Effects: The vehicle used to dissolve and administer the drug can have its own biological effects, confounding the experimental results.
Q3: What are the recommended storage conditions for this compound?
A3: For specific storage instructions, it is crucial to refer to the manufacturer's data sheet. Generally, solid compounds are stored desiccated at low temperatures (e.g., -20°C) to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | 1. Inconsistent dosing.2. Poor drug solubility leading to precipitation in the formulation.3. Variable absorption after administration (e.g., intraperitoneal). | 1. Ensure accurate and consistent volume administration based on body weight.2. Prepare fresh formulations for each experiment and visually inspect for precipitates. Consider using a solubilizing agent (see Q4).3. For critical studies, consider a route of administration with more reliable absorption, such as intravenous (IV) injection, if feasible. |
| No observable effect of this compound. | 1. Insufficient dose.2. Drug degradation.3. Incorrect route of administration for the target tissue. | 1. Perform a dose-response study to determine the optimal dose for your model. Based on other COMT inhibitors, doses around 30 mg/kg (i.p.) have been used in rats.[3]2. Prepare fresh solutions before each use. Protect from light if the compound is light-sensitive.3. Research the pharmacokinetics of COMT inhibitors to select the most appropriate administration route to reach your target organ. |
| Adverse effects or toxicity observed in animals. | 1. The vehicle is toxic at the administered volume.2. The dose of this compound is too high.3. Rapid injection causing adverse reactions. | 1. Run a vehicle-only control group to assess for any effects of the vehicle. Consider alternative, less toxic vehicles.2. Conduct a dose-escalation study to find the maximum tolerated dose.3. Administer injections slowly and monitor the animals closely during and after the procedure. |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration of a COMT Inhibitor in Rodents
This protocol is a general guideline based on practices for similar compounds and should be adapted and optimized for your specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
Weigh each animal accurately on the day of the experiment to calculate the correct dose.
-
-
Formulation Preparation (Example):
-
If using a co-solvent system (e.g., for a 10 mg/mL solution):
-
Weigh the required amount of this compound.
-
Dissolve in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add a surfactant like Tween 80 (e.g., 5% of the final volume) and vortex thoroughly.
-
Bring the solution to the final volume with sterile saline or PBS, vortexing until a clear solution is obtained.
-
-
Prepare the formulation fresh on the day of injection.
-
Dosing:
-
Based on studies with other COMT inhibitors, a starting dose could be in the range of 10-30 mg/kg.[3] A dose-response study is recommended.
-
Calculate the injection volume for each animal based on its weight and the final concentration of the drug solution.
-
-
Administration:
-
Restrain the animal firmly but gently. For rats, one common method is to hold the animal with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the calculated volume slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions for at least one hour post-injection and at regular intervals thereafter.
-
Data Presentation
Table 1: Solubility of a Structurally Unrelated COMT inhibitor (for reference)
No specific solubility data for this compound was found in the public domain. The following data for a different compound is for illustrative purposes only.
| Solvent | Maximum Concentration |
| Water | ~23 mg/mL |
| DMSO | ~46 mg/mL |
Table 2: Recommended Injection Volumes for Rodents
| Route | Mouse | Rat |
| Intraperitoneal (i.p.) | 10 mL/kg | 10 mL/kg |
| Intravenous (i.v.) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
| Subcutaneous (s.c.) | 10 mL/kg | 5 mL/kg |
| Oral (p.o.) | 10 mL/kg | 10 mL/kg |
Visualizations
Caption: COMT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Refining Analytical Methods for Novel Catechol-O-Methyltransferase (COMT) Inhibitor Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of novel catechol-O-methyltransferase (COMT) inhibitors, such as CGP 28014. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the analytical detection of a novel COMT inhibitor?
A1: For initial analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended due to its robustness and wide availability. As development progresses, transitioning to a more sensitive and specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is advisable for complex matrices and low concentration levels.
Q2: How can I improve the peak shape and resolution in my HPLC analysis?
A2: Poor peak shape and resolution can often be attributed to the mobile phase composition, column selection, or sample matrix effects. Modifying the pH of the mobile phase, adjusting the organic solvent gradient, or switching to a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) can significantly improve chromatographic performance. Additionally, proper sample preparation to remove interfering substances is crucial.
Q3: My sample shows multiple peaks when I expect a single peak for the analyte. What could be the cause?
A3: The presence of multiple peaks could indicate several possibilities:
-
Compound Degradation: The analyte may be unstable under the analytical conditions or during sample storage. It is recommended to investigate the stability of the compound at different temperatures and pH values.
-
Isomers: The compound may exist as a mixture of isomers that are being separated by the chromatographic method.
-
Complexation with Metal Ions: Some compounds can chelate with residual metal ions in the HPLC system, leading to multiple peaks. The addition of a chelating agent like EDTA to the mobile phase or derivatization of the analyte can mitigate this issue.[1]
-
Impurities: The sample itself may contain impurities from the synthesis or formulation process.
Q4: What are the key considerations for sample preparation before analysis?
A4: Effective sample preparation is critical for accurate and reproducible results. The primary goals are to remove matrix components that can interfere with the analysis, concentrate the analyte, and ensure the sample is in a solvent compatible with the analytical method.[2][3][4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., switch from LLE to SPE). |
| Analyte degradation during sample processing. | Perform sample preparation steps at a lower temperature (e.g., on ice). Investigate the stability of the analyte under the extraction conditions. | |
| High Background Noise in Mass Spectrometry | Contamination from solvents, glassware, or the instrument. | Use high-purity solvents and thoroughly clean all glassware. Perform a system flush and bake-out of the mass spectrometer. |
| Co-elution of matrix components. | Improve chromatographic separation by optimizing the gradient. Employ a more selective sample preparation method to remove interfering substances. | |
| Poor Reproducibility of Results | Inconsistent sample preparation. | Standardize the sample preparation protocol and ensure all steps are performed consistently. Consider automating the sample preparation process.[2] |
| Fluctuation in instrument performance. | Perform regular instrument calibration and system suitability tests to ensure the instrument is operating within specifications. | |
| Peak Tailing in HPLC | Secondary interactions between the analyte and the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for a Novel COMT Inhibitor
This protocol outlines a general method for the analysis of a novel COMT inhibitor in a simple matrix.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Dilute-and-Shoot for a clean sample):
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a stock concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is suitable for the quantification of a novel COMT inhibitor in a complex biological matrix like plasma.
-
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described above, but a lower flow rate (e.g., 0.4 mL/min) might be necessary depending on the mass spectrometer interface.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For example, for a hypothetical compound, the transition could be m/z 250 -> 150.
-
Collision Energy and other MS parameters: Optimize to achieve the highest signal intensity for the MRM transition.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for the quantification of a novel drug candidate in a biological matrix using LC-MS/MS.
References
- 1. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation and Analysis [weppi.gtk.fi]
Validation & Comparative
A Comparative Guide: CGP 28014 vs. Tolcapone in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two catechol-O-methyltransferase (COMT) inhibitors, CGP 28014 and tolcapone, based on their performance in preclinical models of Parkinson's disease. The information is compiled from various experimental studies to offer an objective overview of their neurochemical and behavioral effects.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. A key therapeutic strategy involves augmenting dopamine levels, often through the administration of its precursor, L-DOPA. COMT inhibitors play a crucial role in this approach by preventing the peripheral and central breakdown of L-DOPA and dopamine, thereby increasing their bioavailability in the brain. This guide focuses on two such inhibitors: tolcapone, a clinically used drug, and this compound, an experimental compound.
Mechanism of Action: COMT Inhibition
Both this compound and tolcapone exert their therapeutic effects by inhibiting the COMT enzyme. This enzyme is responsible for the O-methylation of catechols, including L-DOPA and dopamine, converting them into their inactive metabolites, 3-O-methyldopa (3-OMD) and 3-methoxytyramine (3-MT), respectively. By blocking this metabolic pathway, these inhibitors increase the plasma half-life of L-DOPA and enhance the amount of dopamine available in the synaptic cleft.
A Comparative Guide to the Selectivity and Potency of COMT Inhibitors: Featuring CGP 28014
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitor CGP 28014 with other well-established inhibitors such as tolcapone, entacapone, and opicapone. The focus is on their selectivity and potency, supported by available experimental data. While quantitative in vitro data for this compound is limited due to its unique mechanism of action, this guide contextualizes its efficacy based on in vivo studies alongside the quantified potencies of its counterparts.
Quantitative Comparison of COMT Inhibitors
The following table summarizes the in vitro potency of several key COMT inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the enzyme source (e.g., soluble vs. membrane-bound), substrate, and assay methodology.
| Inhibitor | IC50 (nM) | Enzyme Source | Substrate | Reference |
| Tolcapone | 2 - 3 | Rat Brain (S- and MB-COMT) | Adrenaline | [1] |
| 123 (MB-COMT) | Rat Liver | Adrenaline | [1] | |
| 795 (S-COMT) | Rat Liver | Adrenaline | [1] | |
| 773 | Human Liver | 3,4-dihydroxybenzoic acid | [2] | |
| 1.5 | Human COMT | COMT-S01 | [3] | |
| Entacapone | 151 | Human Liver | 3,4-dihydroxybenzoic acid | [2] |
| 0.6 | Human COMT | COMT-S01 | [3] | |
| Opicapone | ~224 | Rat Liver (S-COMT) | Not Specified | [4] |
S-COMT : Soluble COMT; MB-COMT : Membrane-bound COMT
The Unique Profile of this compound
This compound stands apart from other COMT inhibitors due to its pronounced in vivo activity despite demonstrating weak in vitro potency[5]. This has led to the hypothesis that this compound is a prodrug, which is converted into an active metabolite within the body[5]. However, the specific active metabolite has not yet been identified.
Evidence for the in vivo efficacy of this compound is well-documented. Studies in rats have shown that administration of this compound leads to a significant reduction in the levels of homovanillic acid (HVA) and an increase in 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum, which is indicative of COMT inhibition[5]. Furthermore, in human studies, this compound has been shown to decrease the formation of 3-O-methyldopa (3-OMD), a metabolite of L-DOPA formed by COMT, by approximately 50-67%[6][7]. This demonstrates a significant inhibition of COMT activity in a clinical setting.
Unlike entacapone, which acts primarily in the periphery, this compound is believed to inhibit COMT in both the periphery and the central nervous system, similar to tolcapone[8].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining COMT inhibition.
HPLC-Based COMT Inhibition Assay
This method measures the formation of the O-methylated product from a catechol substrate.
a. Materials:
-
Recombinant human COMT or tissue homogenate (e.g., rat liver cytosol)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid, norepinephrine)[1][9][10]
-
Test inhibitor (e.g., this compound, tolcapone) at various concentrations
-
Reaction buffer (e.g., phosphate buffer, pH 7.4) containing MgCl2[11]
-
Stopping solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or UV detection[1][10]
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, COMT enzyme, and the test inhibitor at the desired concentration.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of the O-methylated product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Fluorescence-Based COMT Inhibition Assay
This high-throughput method utilizes a fluorogenic substrate that becomes fluorescent upon O-methylation by COMT.
a. Materials:
-
Recombinant human S-COMT[4]
-
S-adenosyl-L-methionine (SAM)[4]
-
Fluorogenic substrate (e.g., 3-benzoyl-7-hydroxycoumarin)[4]
-
Test inhibitor at various concentrations
-
Assay buffer (e.g., PBS, pH 7.4) containing MgCl2 and DTT[4]
-
Microplate reader capable of fluorescence detection
b. Procedure:
-
In a microplate, add the assay buffer, COMT enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and SAM.
-
Incubate the plate at 37°C for a specific duration.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanisms
To better understand the context of COMT inhibition, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
References
- 1. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMT Inhibitors in Parkinson's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP 28014 and Other COMT Inhibitors for Researchers
This guide provides a detailed comparison of the Catechol-O-methyltransferase (COMT) inhibitory activity of CGP 28014 with other well-established inhibitors, tolcapone and entacapone. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data and methodologies.
Executive Summary
This compound is a non-catechol compound that has demonstrated potent and selective inhibition of COMT in vivo.[1][2][3] Unlike many COMT inhibitors, it exhibits only weak activity in vitro, suggesting it may function as a prodrug.[1] This guide will delve into the experimental evidence validating its in vivo efficacy and draw comparisons with the widely studied COMT inhibitors, tolcapone and entacapone. While direct in vitro comparative data for this compound is scarce due to its mechanism of action, this guide will present the available information alongside established values for other inhibitors to provide a comprehensive benchmark.
In Vivo Comparative Data: this compound vs. Entacapone
A key study using brain microdialysis in rats provides a direct comparison of the effects of this compound and entacapone on dopamine metabolism. The results highlight the different sites of action for these two inhibitors.
| Parameter | This compound (30 mg/kg, i.p.) | Entacapone (30 mg/kg, i.p.) |
| Effect on Striatal Dopamine Efflux (in saline-treated rats) | Maximally increased by 41% | - |
| Effect on Striatal DOPAC Efflux (in saline-treated rats) | Maximally increased by 49% | - |
| Effect on Striatal HVA Levels (in saline-treated rats) | Decreased by 71% | Initially decreased, then increased (max 259%) |
| Effect on 3-OMD Levels (in L-dopa/carbidopa-treated rats) | Not effective in reducing | Effectively reduced (max 79%) |
| Effect on Striatal Dopamine Efflux (in L-dopa/carbidopa-treated rats) | - | Increased (max 492% of that after L-dopa/carbidopa alone) |
| Effect on Striatal DOPAC Levels (in L-dopa/carbidopa-treated rats) | Not significantly increased (159% at 180 min) | Increased (255% at 180 min) |
| Primary Site of Action | Mainly central | Peripheral |
Data sourced from Törnwall M, et al. (1994). Comparison of two new inhibitors of catechol O‐methylation on striatal dopamine metabolism: a microdialysis study in rats. British Journal of Pharmacology, 112(1), 13–18.
In Vitro Inhibitory Activity: A Benchmark Comparison
As previously mentioned, this compound is reported to be weakly active in vitro.[1] One study using organotypic primary cell cultures of fetal rat brain found that this compound had no influence on the metabolic conversion rates of fluoro-DOPA isomers, further indicating its lack of direct in vitro activity.[4]
For comparative purposes, the following table presents the in vitro inhibitory potencies of the established COMT inhibitors, tolcapone and entacapone. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | IC50 (nM) | Source |
| Tolcapone | ~250 | Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors... (2021) |
| Entacapone | ~250 | Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors... (2021) |
Experimental Protocols
In Vivo Microdialysis for Dopamine Metabolism
Objective: To assess the effects of COMT inhibitors on the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized and a microdialysis probe is stereotaxically implanted into the striatum.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compounds (this compound, entacapone, L-dopa/carbidopa, or saline).
-
Neurochemical Analysis: The concentrations of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), HVA (homovanillic acid), and 3-OMD (3-O-methyldopa) in the dialysate samples are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The changes in the extracellular concentrations of the analytes over time are calculated as a percentage of the baseline levels.
In Vitro COMT Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Methodology:
-
Enzyme Source: Recombinant human or rat COMT (soluble or membrane-bound form) is used.
-
Substrate: A suitable catechol substrate, such as adrenaline or 3,4-dihydroxybenzoic acid, is used.
-
Cofactor: S-adenosyl-L-methionine (SAM) is included as the methyl donor.
-
Incubation: The enzyme, substrate, cofactor, and various concentrations of the test inhibitor are incubated in a suitable buffer at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period by adding an acid solution.
-
Product Quantification: The amount of the methylated product formed is quantified. This can be done using various methods, including:
-
Radiometric assay: Using a radiolabeled methyl group from [³H]SAM and measuring the radioactivity of the product.
-
HPLC-based assay: Separating the product from the substrate by HPLC and quantifying it using UV or electrochemical detection.
-
Fluorometric assay: Using a fluorogenic substrate that becomes fluorescent upon methylation.
-
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
To better understand the process of evaluating COMT inhibitors, the following diagrams illustrate the key experimental workflows.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMT inhibitors and metabolism of fluorodopa enantiomers in aggregating cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of COMT Inhibitors for Parkinson's Disease Adjunctive Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tolcapone, Entacapone, and Opicapone
Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs that play a crucial role in the management of Parkinson's disease by enhancing the efficacy of levodopa, the primary symptomatic treatment. By inhibiting the peripheral breakdown of levodopa, these agents increase its bioavailability to the brain, thereby extending its therapeutic window and mitigating motor fluctuations. This guide provides a detailed comparative analysis of the three main COMT inhibitors—tolcapone, entacapone, and opicapone—based on in vivo experimental and clinical data.
Efficacy in Preclinical and Clinical Settings
The primary measure of efficacy for COMT inhibitors is their ability to reduce "OFF" time, the period when Parkinson's symptoms are not well-controlled, and increase "ON" time, the duration of good motor function.
Table 1: Comparative Efficacy of COMT Inhibitors in Clinical Trials
| Parameter | Tolcapone | Entacapone | Opicapone |
| Reduction in "OFF" Time | Significant reduction; approximately twice the magnitude of entacapone[1][2] | Moderate reduction (average of 40 minutes)[3] | Significant reduction (average of 60 minutes); non-inferior to entacapone[3] |
| Increase in "ON" Time | Significant increase (1 to 3 hours)[4] | Significant increase (1 to 3 hours)[4] | Significant increase; patients switching from entacapone experienced a further 45.7-minute increase[5] |
| Levodopa Dose Reduction | Allows for significant reduction[4] | Allows for dose reduction[4] | Allows for dose reduction |
| Dosing Frequency | Typically administered 3 times daily[4] | Administered with each levodopa dose[4] | Once-daily administration[6] |
Pharmacokinetic Profiles: A Key Differentiator
The pharmacokinetic properties of COMT inhibitors directly influence their dosing regimen and clinical utility.
Table 2: Comparative Pharmacokinetics of COMT Inhibitors
| Parameter | Tolcapone | Entacapone | Opicapone |
| Site of Action | Central and Peripheral[4] | Primarily Peripheral[4] | Primarily Peripheral[7] |
| Elimination Half-life (t½) | ~2-3.5 hours[8] | Short half-life, requiring frequent dosing | Long-acting, allowing for once-daily dosing[7] |
| Bioavailability | ~65%[9] | Poor oral bioavailability | Improved profile allowing for sustained action |
| Effect on Levodopa AUC | Increases approximately twofold[6] | Increases by ~46%[10] | Significantly increases systemic exposure to levodopa[7] |
Safety and Tolerability
While effective, COMT inhibitors are associated with certain side effects, with hepatotoxicity being a major concern for tolcapone.
Table 3: Comparative Safety and Side Effect Profile
| Adverse Event | Tolcapone | Entacapone | Opicapone |
| Hepatotoxicity | Risk of liver injury, requiring monitoring[11] | Better safety profile regarding hepatotoxicity[11] | Favorable safety profile[5] |
| Dyskinesia | Increased dopaminergic side effects, often managed by levodopa dose reduction[4] | Increased dopaminergic side effects, often managed by levodopa dose reduction[4] | Dyskinesia is a common adverse event, managed by adjusting dopaminergic therapy[12] |
| Diarrhea | Occurs in ~16-18% of patients[4] | Occurs in <10% of patients[4] | Gastrointestinal side effects can occur |
| Urine Discoloration | Can occur | Can occur | Can occur |
Key In Vivo Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to evaluate COMT inhibitors.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This is the most widely used animal model to study Parkinson's disease and to evaluate the efficacy of antiparkinsonian drugs.[13]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Pre-treatment: To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.[1]
-
Anesthesia: Rats are anesthetized with isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the striatum.
-
Neurotoxin Injection: 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is unilaterally infused into the MFB.[13] This results in a near-complete lesion of the ipsilateral nigrostriatal dopamine pathway.[13]
-
-
Behavioral Assessment:
-
Drug-Induced Rotational Behavior: Two to three weeks post-lesion, the extent of dopamine depletion is assessed by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).[14] Animals with successful lesions will exhibit robust contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations, respectively. COMT inhibitors are co-administered with levodopa to assess their ability to potentiate the rotational response, a key indicator of efficacy.[11]
-
In Vivo Microdialysis for Measurement of Extracellular Dopamine
This technique allows for the in vivo sampling and measurement of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[9]
-
Animal Model: Rats or mice.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum. The probe consists of a semi-permeable membrane.[9]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[9]
-
Dialysate Collection: Small molecules, including dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), diffuse across the membrane into the aCSF, which is then collected as dialysate at regular intervals (e.g., every 20 minutes).[15]
-
-
Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.[15]
-
-
Application in COMT Inhibitor Studies: This method is used to directly measure how COMT inhibitors affect the extracellular levels of dopamine and its metabolites in the striatum following levodopa administration.[15][16] For instance, a centrally acting COMT inhibitor like tolcapone would be expected to decrease HVA levels in the striatal dialysate.[16]
Visualizing the Mechanisms and Processes
Dopamine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of dopamine, highlighting the roles of COMT and Monoamine Oxidase (MAO).
Caption: Dopamine metabolism via COMT and MAO pathways.
Experimental Workflow for In Vivo Comparison of COMT Inhibitors
This diagram outlines a typical experimental workflow for a preclinical comparative study of COMT inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor tolcapone and single-dose levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of peripheral catechol-O-methyltransferase inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mydna.life [mydna.life]
- 12. researchgate.net [researchgate.net]
- 13. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 14. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]
- 15. Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of COMT Inhibitors: CGP 28014 and Nitecapone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitors CGP 28014 and nitecapone. The following sections detail their performance based on available experimental data, outline the methodologies of key studies, and visualize the relevant biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data extracted from preclinical and clinical studies on this compound and nitecapone. These tables are designed for easy comparison of the key performance indicators of each inhibitor.
Table 1: Effect on COMT Activity and Levodopa Pharmacokinetics
| Parameter | This compound | Nitecapone |
| COMT Inhibition | In humans, decreased plasma 3-O-methyldopa (3OMD) by 67%[1]. In rats, decreased plasma 3OMD by approximately 50%[2]. | Dose-dependently inhibited soluble COMT activity in erythrocytes in healthy volunteers[3]. |
| Levodopa Bioavailability | Data not available. | Slightly but significantly increased the relative bioavailability of L-Dopa in healthy volunteers[3]. |
Table 2: Effect on Dopamine Metabolites
| Metabolite | This compound | Nitecapone |
| 3-O-methyldopa (3OMD) | Decreased plasma concentrations by 67% in humans[1]. Reduced plasma and striatal concentrations in a dose-dependent manner in rats[2]. | The AUC of plasma 3-OMD decreased dose-dependently in healthy volunteers[3]. |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased DOPAC levels in human plasma[1]. Increased DOPAC levels in the striatum of rats[4]. | The AUC of DOPAC increased significantly in healthy volunteers[3]. |
| Homovanillic acid (HVA) | Lowered HVA levels in the striatum of rats[4]. | The AUC of HVA decreased to a lesser extent than 3-OMD in healthy volunteers[3]. |
| 3-methoxytyramine (3-MT) | Data not available. | Decreased the excretion of 3-MT at an L-Dopa/carbidopa dose of 100/25 mg in healthy volunteers[3]. |
Experimental Protocols
The data presented above were derived from studies employing various experimental designs. Below are detailed methodologies for some of the key experiments cited.
Levodopa Challenge Test for COMT Inhibition Assessment
The levodopa challenge test is a common method to assess the efficacy of COMT inhibitors in humans.
-
Objective: To evaluate the effect of a COMT inhibitor on the pharmacokinetics of levodopa and its metabolites.
-
Protocol:
-
Subject Preparation: Healthy volunteers or patients with Parkinson's disease are enrolled. A washout period for any interfering medications is implemented. Subjects typically fast overnight before the test.
-
Baseline Sampling: A baseline blood sample is collected.
-
Drug Administration: A standardized dose of levodopa, often in combination with a peripheral dopa decarboxylase inhibitor (e.g., carbidopa or benserazide), is administered orally. The COMT inhibitor (e.g., this compound or nitecapone) is administered either concomitantly or as a pretreatment.
-
Serial Blood Sampling: Blood samples are collected at predefined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection to quantify the concentrations of levodopa, 3-OMD, DOPAC, and HVA.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) for each analyte is calculated to determine the extent of drug exposure and the effect of the COMT inhibitor.
-
-
Indications and Variations: The specific doses of levodopa and the COMT inhibitor, as well as the timing of administration, can vary between studies. For instance, in some protocols, the COMT inhibitor is given for a period of days before the levodopa challenge to assess its effects at steady-state. The primary outcome is typically the reduction in the AUC of 3-OMD, a direct marker of COMT inhibition.
Animal Models for Preclinical Evaluation
Rodent models of Parkinson's disease are frequently used to assess the in vivo efficacy of COMT inhibitors.
-
Objective: To determine the effect of COMT inhibitors on dopamine metabolism in the brain and periphery.
-
Common Models:
-
6-hydroxydopamine (6-OHDA) lesion model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats, leading to a unilateral depletion of dopamine neurons.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This model uses the systemic administration of the neurotoxin MPTP in mice, which selectively damages dopaminergic neurons.
-
-
General Protocol:
-
Animal Model Induction: The Parkinson's disease model is established in the chosen animal species.
-
Drug Administration: The COMT inhibitor (e.g., this compound) is administered orally or via injection, either as a single dose or in a chronic dosing regimen.
-
Sample Collection: At specified time points after the final dose, animals are euthanized, and blood and brain tissue (specifically the striatum) are collected.
-
Tissue Processing and Analysis: Brain tissue is homogenized, and both plasma and brain homogenates are analyzed by HPLC to measure the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD).
-
-
Outcome Measures: The primary outcomes are the reduction in 3-OMD levels and the increase in DOPAC levels in both plasma and the striatum, indicating peripheral and central COMT inhibition, respectively.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel catechol-O-methyltransferase inhibitor, nitecapone, on the metabolism of L-dopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CGP 28014 and Newer Generation COMT Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the catechol-O-methyltransferase (COMT) inhibitor CGP 28014 against newer generation inhibitors such as entacapone, tolcapone, and opicapone. Designed for researchers, scientists, and drug development professionals, this document synthesizes performance data, experimental methodologies, and key structural and functional differences to inform future research and development in the field of COMT inhibition.
Executive Summary
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. Inhibition of COMT is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can extend the therapeutic window of levodopa. While this compound was an early investigational COMT inhibitor, newer generation compounds have since been developed and have reached clinical use. This guide elucidates the comparative efficacy and characteristics of these inhibitors, supported by experimental data. A notable finding is that while this compound demonstrates in vivo activity, it is considered to be only weakly active as a COMT inhibitor in vitro, a significant point of differentiation from the highly potent newer agents.[1]
Performance Comparison: Potency and Efficacy
The in vitro potency of COMT inhibitors is a key determinant of their therapeutic potential. The following table summarizes the available quantitative data for this compound and newer generation COMT inhibitors.
| Inhibitor | Target | IC50 Value (nM) | Species | Reference |
| This compound | COMT | Weakly active in vitro | Rat | [1] |
| Entacapone | Liver COMT | 151 | Human | [2] |
| Liver S-COMT | 14.3 | Rat | [3] | |
| Liver MB-COMT | 73.3 | Rat | [3] | |
| Tolcapone | Liver COMT | 773 | Human | [2] |
| Liver S-COMT | 14.8 | Rat | [3] | |
| Liver MB-COMT | 86.5 | Rat | [3] | |
| Opicapone | Peripheral COMT | ED50 < 1.4 mg/kg (in vivo) | Rat | [4] |
IC50: Half-maximal inhibitory concentration. S-COMT: Soluble COMT. MB-COMT: Membrane-bound COMT. ED50: Half-maximal effective dose.
In vivo studies have demonstrated that this compound is a specific inhibitor of COMT.[3][5] In rats, it has been shown to reduce plasma and striatal concentrations of 3-O-methyldopa (3-OMD) in a dose-dependent manner.[3][5] Similarly, newer generation inhibitors like opicapone have been shown to inhibit rat peripheral COMT with ED50 values below 1.4 mg/kg.[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the COMT signaling pathway and a typical workflow for screening COMT inhibitors.
Caption: Dopamine metabolism in the synaptic cleft involving COMT.
Caption: A typical high-throughput screening workflow for COMT inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key in vitro assays used to characterize COMT inhibitors.
Spectrophotometric COMT Inhibition Assay
This assay measures the O-methylation of a substrate by COMT, resulting in a product with a different absorbance spectrum.
Principle: The assay follows the conversion of a catechol substrate to its O-methylated product by measuring the change in absorbance at a specific wavelength.[6]
Reagents:
-
Enzyme: Recombinant human COMT
-
Substrate: 3,4-dihydroxyacetophenone (DHAP) or other suitable catechol substrate
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.6)
-
Cofactor: MgCl2
-
Reducing Agent: Dithiothreitol (DTT)
-
Test Inhibitors: this compound and newer generation inhibitors
-
Stop Solution: Sodium Borate buffer
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, DTT, and the COMT enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate (e.g., DHAP) and co-substrate (SAM).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of the O-methylated product using a spectrophotometer at the appropriate wavelength (e.g., 344 nm for the product of DHAP).[7]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Fluorometric COMT Inhibition Assay
This method offers higher sensitivity compared to spectrophotometric assays.
Principle: This assay utilizes a fluorogenic substrate that, upon methylation by COMT, produces a fluorescent product. The increase in fluorescence is proportional to COMT activity.
Reagents:
-
Enzyme: Recombinant human S-COMT
-
Substrate: 3-cyano-7-ethoxycoumarin (a pro-fluorogenic substrate) or similar
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Cofactor: MgCl2
-
Reducing Agent: Dithiothreitol (DTT)
-
Test Inhibitors: this compound and newer generation inhibitors
Procedure:
-
In a microplate, combine the buffer, MgCl2, DTT, S-COMT enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and SAM.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values.[8][9]
Radioenzymatic COMT Inhibition Assay
This highly sensitive method uses a radiolabeled substrate or co-substrate.
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to the catechol substrate. The amount of radioactivity incorporated into the product is a measure of COMT activity.
Reagents:
-
Enzyme: COMT preparation (e.g., from liver homogenate)
-
Substrate: A catechol substrate (e.g., dopamine)
-
Radiolabeled Co-substrate: [³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Buffer: Appropriate buffer (e.g., phosphate buffer)
-
Cofactor: MgCl2
-
Test Inhibitors: this compound and newer generation inhibitors
-
Scintillation Cocktail
Procedure:
-
Set up reaction tubes containing buffer, MgCl2, the catechol substrate, and the test inhibitor.
-
Initiate the reaction by adding the COMT enzyme and [³H]-SAM.
-
Incubate at 37°C.
-
Stop the reaction (e.g., by adding an acid).
-
Extract the radiolabeled product using an organic solvent.
-
Quantify the radioactivity of the extracted product using a liquid scintillation counter.
-
Determine the level of inhibition and calculate the IC50 values.[10]
Conclusion
This guide provides a comparative overview of this compound and newer generation COMT inhibitors. While this compound shows in vivo efficacy, its weak in vitro activity contrasts sharply with the high potency of inhibitors like entacapone, tolcapone, and opicapone. The detailed experimental protocols and diagrams included herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of next-generation COMT inhibitors with improved therapeutic profiles. The provided methodologies offer a range of options for inhibitor characterization, from high-throughput screening to detailed kinetic analysis.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A more sensitive and specific radioenzymatic assay for catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of CGP 28014 Compared to Tolcapone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profiles of two catechol-O-methyltransferase (COMT) inhibitors: CGP 28014 and the well-characterized drug, tolcapone. While tolcapone's clinical use has been tempered by safety concerns, particularly hepatotoxicity, a significant gap in publicly available safety data for this compound prevents a direct, data-driven comparison. This guide summarizes the known safety profile of tolcapone and outlines the necessary experimental data required to establish a safety profile for a research compound like this compound.
Executive Summary
Tolcapone is a potent COMT inhibitor associated with a risk of severe, sometimes fatal, hepatotoxicity.[1][2] This has led to strict monitoring requirements for its clinical use. Other significant adverse effects include diarrhea and dopaminergic side effects.[1] In stark contrast, there is a notable absence of publicly available preclinical or clinical safety and toxicology data for this compound. While its activity as a COMT inhibitor is documented, its safety profile remains uncharacterized.[3] This lack of data makes a direct comparison of safety impossible and underscores the critical need for comprehensive toxicological evaluation of new chemical entities.
Data Presentation: Comparative Safety Profile
The following table summarizes the known adverse effects of tolcapone. The corresponding data for this compound is largely unavailable in the public domain and is presented to highlight this critical information gap.
| Adverse Effect Category | Tolcapone | This compound |
| Hepatotoxicity | Elevated liver transaminases, risk of fulminant hepatitis[1][2] | Data not available |
| Gastrointestinal | Diarrhea, nausea, anorexia, vomiting, abdominal pain[1][4] | Data not available |
| Neurological | Dyskinesia, hallucinations, sleep disorders[4] | Data not available |
| Cardiovascular | Orthostatic hypotension[4] | Data not available |
| Other | Urine discoloration[1] | Data not available |
Experimental Protocols for Safety Evaluation
To establish a comprehensive safety profile for a compound like this compound, a series of preclinical and clinical studies are essential. The following outlines key experimental protocols.
Preclinical Toxicology Studies
-
Acute Toxicity: Single-dose studies in two mammalian species (e.g., rodent and non-rodent) to determine the median lethal dose (LD50) and identify target organs of toxicity.
-
Repeated-Dose Toxicity: Studies of varying durations (sub-chronic to chronic) in at least two species to evaluate the effects of repeated exposure and establish a no-observed-adverse-effect level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo assays (e.g., Ames test, micronucleus test) to assess the potential for DNA damage and mutagenesis.
-
Safety Pharmacology: Studies to evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicology: Evaluation of potential effects on fertility, embryonic development, and pre- and post-natal development.
Clinical Trials
-
Phase I: First-in-human trials in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics at different dose levels. Intensive monitoring for adverse events, including frequent liver function tests, is critical.
-
Phase II & III: Larger-scale trials in the target patient population to further evaluate safety and efficacy. Long-term safety data is collected to identify less frequent or delayed adverse effects.
Mandatory Visualizations
Signaling Pathway: Catechol-O-Methyltransferase (COMT) Inhibition
Caption: General mechanism of COMT inhibition by this compound and tolcapone.
Experimental Workflow: Preclinical Hepatotoxicity Assessment
Caption: A hypothetical workflow for preclinical assessment of hepatotoxicity.
Conclusion
The safety profile of tolcapone is well-established and notable for the risk of hepatotoxicity, requiring diligent clinical monitoring. For this compound, the absence of publicly available safety data makes a comparative evaluation impossible. This highlights the paramount importance of rigorous preclinical and clinical safety studies to characterize the toxicological profile of any new investigational drug. Researchers and drug development professionals should prioritize these evaluations to ensure the safety of potential new therapies.
References
Comparative Pharmacokinetics of Catechol-O-Methyltransferase (COMT) Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of commercially available Catechol-O-Methyltransferase (COMT) inhibitors used in the management of Parkinson's disease. While this guide was initially intended to focus on CGP 28014, a comprehensive search of publicly available scientific literature and databases did not yield quantitative pharmacokinetic data for this specific compound. Therefore, this comparison focuses on three prominent COMT inhibitors: entacapone, tolcapone, and opicapone.
Executive Summary
COMT inhibitors represent a critical class of therapeutic agents for Parkinson's disease, primarily functioning by enhancing the bioavailability of levodopa, a cornerstone of Parkinson's therapy. The pharmacokinetic properties of these inhibitors, including their absorption, distribution, metabolism, and excretion, are pivotal to their clinical efficacy and safety profiles. This guide summarizes the key pharmacokinetic parameters of entacapone, tolcapone, and opicapone, providing a framework for understanding their distinct clinical applications.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for entacapone, tolcapone, and opicapone in humans. These values are derived from various clinical studies and are presented as approximate ranges or mean values.
| Pharmacokinetic Parameter | Entacapone | Tolcapone | Opicapone |
| Time to Peak (Tmax) | ~1 hour | ~2 hours | 1 - 2.5 hours |
| Bioavailability | ~35% | ~65% | ~20% |
| Plasma Protein Binding | >98% (mainly to albumin) | >99.9% (primarily to albumin) | >99.9% |
| Volume of Distribution (Vd) | ~20 L | 0.3 L/kg (21 L in a 70 kg person) | Not specified |
| Elimination Half-life (t½) | 0.4 - 0.7 hours (β-phase), 2.4 hours (γ-phase) | 2 - 3 hours | 0.7 - 3.2 hours |
| Metabolism | Isomerization and glucuronidation | Glucuronidation, methylation, hydroxylation, and reduction | Primarily sulfation, also reduction, glucuronidation, and methylation |
| Primary Route of Excretion | Feces (~90%), Urine (~10%) | Urine (~60%), Feces (~40%) | Feces (67%), Urine (13%) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves a Phase I clinical trial with healthy volunteers or patients with Parkinson's disease. A general methodology for such a study is outlined below.
Objective: To characterize the single- and multiple-dose pharmacokinetics of a COMT inhibitor in human subjects.
Study Design: An open-label, single- and multiple-dose study.
Participants: A cohort of healthy male and female volunteers or patients with stable Parkinson's disease.
Methodology:
-
Single-Dose Phase:
-
Subjects receive a single oral dose of the COMT inhibitor.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
Urine and feces may also be collected over a specified period to determine the routes and extent of excretion.
-
-
Multiple-Dose Phase:
-
Following a washout period, subjects receive the COMT inhibitor at a specified dosing interval for a set number of days to achieve steady-state concentrations.
-
On the last day of dosing, serial blood samples are collected over a dosing interval to determine steady-state pharmacokinetics.
-
-
Bioanalytical Analysis:
-
Plasma and other biological samples are analyzed for the concentration of the parent drug and its major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
-
Visualizations
Signaling Pathway: COMT Inhibition in Dopamine Metabolism
The following diagram illustrates the mechanism of action of COMT inhibitors in the metabolic pathway of levodopa and dopamine.
Caption: Mechanism of COMT inhibitors in enhancing levodopa bioavailability.
Experimental Workflow: Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Assessing the Clinical Relevance of CGP 28014: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental findings related to CGP 28014, a selective inhibitor of Catechol-O-methyltransferase (COMT). Its clinical relevance is assessed through a detailed comparison with established COMT inhibitors and a discussion of its distinct pharmacological profile in the context of L-type calcium channel modulation, a topic of potential interest and point of differentiation.
Executive Summary
This compound is an inhibitor of the enzyme Catechol-O-methyltransferase (COMT), with potential therapeutic applications in conditions where modulation of catecholamine levels is beneficial, most notably Parkinson's disease. The primary mechanism of action of COMT inhibitors in the context of Parkinson's disease is the prevention of the peripheral degradation of levodopa, a cornerstone therapy. This guide presents a comparative analysis of this compound with the clinically approved COMT inhibitors entacapone, tolcapone, and opicapone. Furthermore, to address potential areas of interest for researchers, this guide clarifies the distinct pharmacology of this compound in relation to L-type calcium channel modulation by examining the properties of CGP 48506, an L-type calcium channel agonist.
Comparison of COMT Inhibitors
The clinical utility of COMT inhibitors lies in their ability to extend the therapeutic window of levodopa, thereby reducing "off" time and improving motor function in patients with Parkinson's disease. The following table summarizes key data for this compound and its clinically approved alternatives.
| Compound | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Clinical Relevance |
| This compound | COMT Inhibitor | Not explicitly found in searches | Decreased plasma 3-O-methyldopa by ~50% in rats and 67% in humans. Reduces homovanillic acid (HVA) levels.[1][2] | Investigational compound for Parkinson's disease. |
| Entacapone | Peripheral COMT Inhibitor | ~1 µM (rat liver) | Increases "on" time by 1.7 hours and reduces daily levodopa dose by 54 mg in fluctuating PD patients.[3] | Approved for Parkinson's disease. |
| Tolcapone | Central & Peripheral COMT Inhibitor | ~100 nM (rat liver) | Reduces "off" time by 2.0-2.5 hours and levodopa dose by 185.5-251.5 mg in fluctuating PD patients.[4] | Approved for Parkinson's disease (with liver function monitoring). |
| Opicapone | Peripheral COMT Inhibitor | ~27 nM (rat liver) | Placebo-adjusted "off" time reduction of 60.8 minutes in fluctuating PD patients.[2] | Approved for Parkinson's disease. |
Signaling Pathway of COMT Inhibition in Parkinson's Disease
The therapeutic effect of COMT inhibitors in Parkinson's disease is achieved by modulating the pharmacokinetics of levodopa. By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa in the periphery, thereby increasing the bioavailability of levodopa for transport into the brain where it is converted to dopamine.
References
- 1. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ channel activation by CGP 48506, a new positive inotropic benzodiazocine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Non-cyclic AMP-dependent, positive inotropic cyclodepsipeptides with negative chronotropy. | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide to CGP 28014 and Standard COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catechol-O-methyltransferase (COMT) inhibitor CGP 28014 against the standard inhibitors, entacapone and tolcapone. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In the context of Parkinson's disease treatment, inhibiting COMT, particularly in the periphery, prevents the breakdown of levodopa, the primary medication, thereby increasing its bioavailability to the brain. Standard COMT inhibitors used in clinical practice include entacapone and tolcapone. This compound is an experimental COMT inhibitor with a distinct pharmacological profile.
In Vitro Efficacy and Potency
A direct comparison of the in vitro potency of these inhibitors reveals significant differences. Entacapone and tolcapone are potent inhibitors of COMT, whereas this compound has been reported to be only weakly active in vitro[1]. This suggests that this compound may function as a prodrug or have a different in vivo mechanism of action.
| Inhibitor | Tissue Source | Enzyme Form | IC50 (nM) | Ki (nM) |
| Entacapone | Rat Liver | Soluble COMT | 14.3 | 10.7 |
| Rat Liver | Membrane-Bound COMT | 73.3 | - | |
| Tolcapone | Rat Liver | Soluble COMT | - | 10.0 |
| Rat Brain | Soluble COMT | 2 | - | |
| Rat Brain | Membrane-Bound COMT | 3 | - | |
| This compound | Rat Liver | - | Weakly active in vitro | - |
Table 1: In Vitro Inhibition of COMT. This table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of entacapone and tolcapone against rat COMT. Data for this compound's in vitro activity is qualitative.
In Vivo Pharmacodynamics: Effects on Brain Chemistry
In vivo studies in rats provide a clearer picture of the functional consequences of COMT inhibition by these compounds, particularly on dopamine metabolism in the striatum, a key brain region for motor control.
| Inhibitor (Dose) | Model | Effect on Striatal Dopamine | Effect on DOPAC | Effect on HVA |
| This compound (30 mg/kg, i.p.) | Saline-treated rats | ↑ 41% | ↑ 49% | ↓ 71% |
| Entacapone (30 mg/kg, i.p.) | L-dopa/carbidopa-treated rats | ↑ 492% | ↑ 255% | Initial ↓, then ↑ 259% |
| Tolcapone (15 mg/kg, p.o.) | L-dopa/benserazide-treated rats | Significantly greater ↑ than entacapone | - | ↓ |
Table 2: In Vivo Effects on Striatal Dopamine Metabolism in Rats. This table compares the effects of this compound, entacapone, and tolcapone on the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum of rats[2][3]. An increase in dopamine and DOPAC, coupled with a decrease in HVA, is indicative of effective COMT inhibition.
Central vs. Peripheral Action
A crucial differentiator among these inhibitors is their site of action. Entacapone is primarily a peripheral COMT inhibitor, meaning it does not readily cross the blood-brain barrier[2]. In contrast, tolcapone acts both peripherally and centrally[2]. This compound is considered to be a centrally acting inhibitor of O-methylation[3][4]. This distinction has significant implications for their therapeutic applications and side-effect profiles.
Experimental Protocols
In Vitro COMT Inhibition Assay (Radioenzymatic Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against COMT.
1. Enzyme Preparation:
- Homogenize fresh rat liver in 4 volumes of ice-cold 0.15 M KCl.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Use the resulting supernatant, containing the soluble form of COMT, for the assay.
2. Reaction Mixture (Final volume: 250 µL):
- Phosphate buffer (0.1 M, pH 7.8)
- Magnesium chloride (MgCl2, 5 µmol)
- S-adenosyl-L-[methyl-14C]methionine ([14C]SAM, 0.2 µCi)
- Dithiothreitol (DTT, 1 µmol)
- Test inhibitor (various concentrations) or vehicle
- Enzyme preparation (adjusted to a suitable protein concentration)
3. Incubation:
- Pre-incubate the reaction mixture without the substrate for 10 minutes at 37°C.
- Initiate the reaction by adding the substrate, 3,4-dihydroxybenzoic acid (1 µmol).
- Incubate for 20 minutes at 37°C.
4. Reaction Termination and Product Extraction:
- Stop the reaction by adding 0.5 mL of 0.5 M HCl.
- Add 5 mL of a mixture of toluene and isoamyl alcohol (3:2, v/v).
- Vortex vigorously for 30 seconds and centrifuge to separate the phases.
- Transfer a 4 mL aliquot of the organic phase to a scintillation vial.
5. Quantification:
- Evaporate the organic solvent to dryness.
- Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Dopamine Metabolic Pathway
The following diagram illustrates the metabolic pathway of dopamine and the points of inhibition by COMT inhibitors.
Caption: Dopamine metabolism and points of COMT inhibition.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effects of COMT inhibitors on striatal dopamine metabolism.
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
This compound presents a distinct profile compared to the standard COMT inhibitors entacapone and tolcapone. While its in vitro potency appears low, its in vivo effects on central dopamine metabolism are significant, suggesting it may be a centrally active inhibitor or a prodrug. In contrast, entacapone is a potent peripheral inhibitor, and tolcapone exhibits both central and peripheral activity. The choice of inhibitor for research purposes will depend on the specific experimental question, particularly whether peripheral, central, or combined COMT inhibition is desired. Further studies are warranted to fully elucidate the mechanism of action and the potential therapeutic applications of this compound.
References
- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two new inhibitors ... preview & related info | Mendeley [mendeley.com]
Safety Operating Guide
Proper Disposal of CGP 28014: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of CGP 28014, a compound identified as a catechol-O-methyltransferase inhibitor.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following protocols are based on established laboratory chemical waste management principles.
I. Hazard Assessment and Waste Identification
Key Principles for Hazardous Waste Management:
-
Segregation: Chemical wastes must be segregated by their general waste type (e.g., flammables, poisons, acids, bases) to prevent incompatible substances from mixing.[3]
-
Containerization: Use appropriate, clearly labeled containers for waste storage. Plastic is often preferred.[4] The original container may be used if it is in good condition.[3]
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Closure: Waste containers must be kept securely capped except when adding or removing waste.[2][3][4]
II. Step-by-Step Disposal Protocol for this compound
1. Unused or Expired this compound (Pure Compound):
- Do not dispose of down the drain or in regular trash.[2][5]
- Treat as hazardous chemical waste.
- Place the compound in a compatible, sealed, and clearly labeled waste container.
- The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
- Store the container in a designated SAA.
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[2][4]
2. Contaminated Materials (e.g., gloves, absorbent pads, glassware):
- All materials that have come into direct contact with this compound should be considered contaminated.
- Place these materials in a designated solid hazardous waste container.
- The container must be sealed and labeled appropriately, indicating that it contains chemically contaminated waste.
- Manage the container as hazardous waste and arrange for its disposal through your institution's EHS office.
3. Solutions Containing this compound:
- Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your local regulations and institutional EHS.[6] Generally, solutions containing bioactive compounds should be collected as hazardous waste.
- Organic Solvent Solutions: Collect all solutions of this compound in organic solvents as hazardous waste.[6] Halogenated and non-halogenated solvent wastes should be collected in separate, appropriately labeled containers.[6]
- Transfer solutions to a compatible, leak-proof container with a secure cap.
- Label the container with the full chemical names of all components and their approximate concentrations.
- Store in the SAA and arrange for EHS pickup.
4. Empty this compound Containers:
- A container that held a hazardous chemical is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains.[6]
- For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[2][6] The rinsate must be collected and disposed of as hazardous waste.[2][6]
- Once properly emptied (and triple-rinsed if necessary), deface or remove all hazardous chemical labels from the container before disposing of it as regular trash.[2]
III. Quantitative Data Summary for Hazardous Waste Accumulation
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA (if limits not exceeded) | Up to 1 year | [3][4] |
| Time to Remove Full Container from SAA | Within 3 days | [3] |
IV. Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
V. Emergency Procedures in Case of a Spill
In the event of a spill of this compound, immediately alert personnel in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team. For small, manageable spills, use an appropriate chemical spill kit, wearing proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All materials used for cleanup must be collected and disposed of as hazardous waste.[2]
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific chemical hygiene and waste management plans.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
